molecular formula C13H15N3O B1463923 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol CAS No. 2098050-69-0

1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B1463923
CAS No.: 2098050-69-0
M. Wt: 229.28 g/mol
InChI Key: JJYQGPUVADQTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol ( 2098050-69-0) is a heterocyclic compound with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol . This pyrazole derivative is part of a class of compounds recognized for their significant potential in medicinal chemistry and drug discovery . The structure features a pyrazole core substituted with a cyclopentyl group and a pyridin-3-yl moiety, making it a valuable building block for the synthesis of more complex molecules. Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . They are found in numerous pharmacological agents across diverse therapeutic categories, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant applications . Specifically, substituted pyrazole compounds have been investigated in patent literature for uses in treating various conditions, such as autoimmune diseases . The presence of both the pyrazole and pyridine rings in this compound contributes to its potential as a key intermediate in developing novel bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary consumption.

Properties

IUPAC Name

2-cyclopentyl-5-pyridin-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13-8-12(10-4-3-7-14-9-10)15-16(13)11-5-1-2-6-11/h3-4,7-9,11,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQGPUVADQTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=C(N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Process Optimization of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of cyclooxygenase (COX) inhibitors[1] and positive allosteric modulators for metabotropic glutamate receptors[2]. The target compound, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol , features a lipophilic cyclopentyl ring paired with a polar, hydrogen-bond-accepting pyridine moiety. This specific structural combination makes it an exceptional candidate for targeted kinase inhibition or neuroreceptor modulation.

This whitepaper outlines a robust, highly regioselective Knorr-type condensation methodology for the synthesis of this compound. As a Senior Application Scientist, I have designed this protocol to prioritize mechanistic causality, scalability, and self-validating analytical checkpoints.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the 1H-pyrazol-5-ol core is achieved via the bimolecular condensation of a


-keto ester with a monosubstituted hydrazine.
Retrosynthetic Disconnection

Disconnection of the pyrazole N-N and C-C bonds leads directly to two commercially available precursors: cyclopentylhydrazine hydrochloride [3] and ethyl 3-oxo-3-(pyridin-3-yl)propanoate .

Retrosynthesis Target 1-Cyclopentyl-3-(pyridin-3-yl) -1H-pyrazol-5-ol Intermediate Hydrazone Intermediate Target->Intermediate Cyclization (Retrosynthetic) SM1 Cyclopentylhydrazine Intermediate->SM1 Condensation SM2 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate Intermediate->SM2 Condensation

Retrosynthetic pathway for this compound.

Regioselectivity and Causality

A critical challenge in this synthesis is controlling regioselectivity to avoid the formation of the unwanted 5-substituted-pyrazol-3-ol isomer.

  • Nucleophilic Differentiation : The primary amine (

    
    ) of cyclopentylhydrazine is less sterically hindered and more nucleophilic than the secondary amine (
    
    
    
    -cyclopentyl).
  • Electrophilic Differentiation : The ketone carbonyl of the

    
    -keto ester is highly electrophilic compared to the ester carbonyl.
    
  • Reaction Cascade : The

    
     selectively attacks the ketone, forming a hydrazone intermediate. The secondary amine then undergoes intramolecular cyclization by attacking the ester carbonyl. Elimination of ethanol yields the pyrazolone core, which rapidly tautomerizes to the thermodynamically stable 1H-pyrazol-5-ol due to aromatic stabilization.
    

Mechanism N1 Beta-Keto Ester + Hydrazine N2 Nucleophilic Attack at Ketone C=O N1->N2 N3 Dehydration (Hydrazone) N2->N3 N4 Intramolecular Attack at Ester C=O N3->N4 N5 Elimination of EtOH (Pyrazolone) N4->N5 N6 Tautomerization to Pyrazol-5-ol N5->N6

Mechanistic workflow of the regioselective Knorr pyrazole synthesis.

Materials and Quantitative Data

To ensure reproducibility, all quantitative parameters are standardized for a 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
Cyclopentylhydrazine HCl[3]136.621.051.43 gNucleophile
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate193.201.001.93 gElectrophile
Sodium Acetate (anhydrous)82.031.100.90 gMild Base / Buffer
Absolute Ethanol46.07-50.0 mLSolvent
Glacial Acetic Acid60.05Catalytic0.5 mLAcid Catalyst

Step-by-Step Experimental Protocol

Step 1: Hydrazine Free-Basing

Expert Insight: Using sodium acetate instead of strong bases (like NaOH) prevents the premature saponification of the


-keto ester, ensuring the ester remains intact for the final cyclization step.
  • Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with cyclopentylhydrazine hydrochloride (1.43 g, 10.5 mmol).

  • Suspend the salt in absolute ethanol (25 mL).

  • Add anhydrous sodium acetate (0.90 g, 11.0 mmol) in one portion.

  • Stir the suspension at ambient temperature (20–25 °C) for 30 minutes under an inert nitrogen atmosphere to liberate the free hydrazine base.

Step 2: Condensation and Cyclization

Expert Insight: The addition must be performed at 0–5 °C to suppress uncontrolled exothermic side reactions, such as direct amidation of the ester[4].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.93 g, 10.0 mmol) in absolute ethanol (25 mL) and add it dropwise to the reaction flask over 15 minutes.

  • Add glacial acetic acid (0.5 mL) to adjust the apparent pH to ~4.5–5.0, optimizing the rate of hydrazone formation.

  • Remove the ice bath and allow the mixture to warm to room temperature over 1 hour.

  • Attach a reflux condenser and heat the mixture to gentle reflux (78 °C) for 12 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1) or LC-MS.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature and concentrate it in vacuo to approximately 15 mL.

  • Pour the concentrated mixture into ice-cold distilled water (100 mL) while stirring vigorously. The product should precipitate as a solid.

  • If precipitation is incomplete, adjust the pH to ~7 using a saturated aqueous

    
     solution.
    
  • Filter the precipitate under vacuum, wash the filter cake with cold water (2 x 20 mL) and cold diethyl ether (10 mL) to remove unreacted starting materials.

  • Dry the solid in a vacuum oven at 50 °C for 8 hours to yield the crude this compound. (Expected yield: 75-85%).

Analytical Validation Checkpoints

To ensure the trustworthiness of the synthesized compound, the following analytical checkpoints must be met:

  • LC-MS (ESI+) : Expected

    
     at 
    
    
    
    230.13.
  • 1H NMR (400 MHz, DMSO-d6) :

    • 
       11.50 (br s, 1H, -OH, exchangeable with 
      
      
      
      )
    • 
       8.95 (d, 
      
      
      
      Hz, 1H, Pyridine H2)
    • 
       8.52 (dd, 
      
      
      
      Hz, 1H, Pyridine H6)
    • 
       8.12 (dt, 
      
      
      
      Hz, 1H, Pyridine H4)
    • 
       7.45 (dd, 
      
      
      
      Hz, 1H, Pyridine H5)
    • 
       5.92 (s, 1H, Pyrazole H4)
      
    • 
       4.65 (quintet, 
      
      
      
      Hz, 1H, Cyclopentyl -CH-N)
    • 
       2.05–1.55 (m, 8H, Cyclopentyl 
      
      
      
      )
  • Validation Logic : The presence of the singlet at ~5.92 ppm confirms the formation of the pyrazole core (H4 proton), while the downfield shift of the cyclopentyl methine proton (~4.65 ppm) confirms successful N-alkylation.

Process Scaling and Safety Considerations

When scaling this protocol beyond the bench level (e.g., >100 g), several safety and process chemistry factors must be rigorously managed:

  • Hydrazine Toxicity : Cyclopentylhydrazine is a potent nucleophile and suspected toxin. All handling must occur in a Class II fume hood. When scaling, consider transitioning the initial hydrazone formation to a continuous flow reactor to minimize operator exposure to the hydrazine intermediate[4].

  • Thermal Hazards : The cyclization step releases ethanol and is mildly exothermic. In batch chemistry, precise jacket-temperature control is required to maintain a steady reflux without solvent bumping.

  • Tautomeric Equilibrium : Be aware that in solid-state (IR spectroscopy), the compound may exhibit a strong carbonyl stretch (~1680

    
    ) due to the pyrazol-5-one tautomer, while in polar aprotic NMR solvents (like DMSO-d6), the enol (pyrazol-5-ol) form predominates.
    

References

  • Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate receptor subtype 5. PubMed. URL:[Link]

  • Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. PubMed. URL: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. URL:[Link]

  • Cyclopentyl hydrazine hydrochloride - Physico-chemical Properties. ChemBK. URL:[Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and potential applications of the novel heterocyclic compound, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol. While this specific molecule is not extensively documented in current literature, this paper will extrapolate its characteristics based on the well-established chemistry of the pyrazol-5-ol scaffold and related pyridinyl-pyrazole derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its structure, reactivity, and potential as a pharmacophore.

Introduction

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The structural versatility of the pyrazole core allows for extensive functionalization, making it a cornerstone in the development of numerous therapeutics.[1] The subject of this guide, this compound, combines the pyrazole nucleus with a cyclopentyl group at the N1 position and a pyridin-3-yl moiety at the C3 position. This unique combination of a flexible aliphatic ring and an aromatic, electron-withdrawing pyridine ring is anticipated to confer distinct physicochemical and pharmacological properties.

Chemical Structure and Tautomerism

A critical feature of pyrazol-5-ols is their capacity for prototropic tautomerism. For a 1,3-disubstituted pyrazol-5-ol, three principal tautomeric forms can exist in equilibrium: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one).[5][6] The predominant tautomer is influenced by the nature of the substituents and the solvent.[5][6] For this compound, the equilibrium between these forms is a key determinant of its reactivity and biological interactions.

Figure 1: Tautomeric forms of this compound.

Predicted Physicochemical Properties

Based on its constituent fragments, the following physicochemical properties are predicted for this compound.

PropertyPredicted ValueJustification
Molecular Formula C₁₄H₁₅N₃OBased on structural components.
Molecular Weight 241.29 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for pyrazolone derivatives.[2]
pKa ~7-9The pyrazol-5-ol moiety is weakly acidic.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water.The presence of polar functional groups and a hydrocarbon scaffold suggests this solubility profile.
XLogP3 ~2.5Estimated based on similar structures.

Proposed Synthesis: The Knorr Pyrazole Synthesis

The most direct and classical approach to synthesizing 1,3-disubstituted pyrazol-5-ols is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a substituted hydrazine.[7][8][9] For the target molecule, this would entail the reaction of ethyl 3-(pyridin-3-yl)-3-oxopropanoate with cyclopentylhydrazine.

reactivity cluster_reactions Potential Reaction Sites start_mol This compound node_O O-Alkylation/ O-Acylation start_mol->node_O At OH group node_N N-Alkylation/ N-Acylation start_mol->node_N At Pyrazole N2 node_C4 Electrophilic Substitution at C4 (e.g., Halogenation) start_mol->node_C4 At Pyrazole C4 node_pyridine Pyridine N-Oxidation/ N-Alkylation start_mol->node_pyridine At Pyridine N

Sources

An In-depth Technical Guide to 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, representing a versatile scaffold for the design of potent and selective therapeutic agents.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged structure found in a wide array of biologically active compounds with applications spanning from anti-inflammatory and analgesic to antimicrobial and anticancer therapies.[1][3][4] The adaptability of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

This technical guide focuses on the specific derivative, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol . As of the latest literature review, a specific CAS number for this compound has not been assigned, suggesting its status as a novel chemical entity. The design of this molecule incorporates three key structural motifs:

  • A pyrazol-5-ol core: This feature introduces the potential for tautomerization and acts as a versatile synthetic handle.

  • A cyclopentyl group at the N1 position: This lipophilic moiety can enhance membrane permeability and influence binding affinity to biological targets.

  • A pyridin-3-yl group at the C3 position: The pyridine ring is a common feature in pharmaceuticals, often involved in hydrogen bonding and contributing to aqueous solubility and metabolic stability.

This guide will provide a comprehensive overview of a proposed synthetic route for this compound, detailed methodologies for its characterization, and an exploration of its potential therapeutic applications based on the known activities of structurally related compounds.

Proposed Synthesis of this compound

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established area of organic chemistry. A highly effective and regioselective method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The following protocol outlines a proposed two-step synthesis for the target compound, starting from commercially available reagents.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(pyridin-3-yl)-3-oxopropanoate

This initial step involves a Claisen condensation to generate the necessary 1,3-dicarbonyl precursor.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

  • Reaction Initiation: To the stirred solution, add a mixture of ethyl nicotinate (1 equivalent) and ethyl acetate (1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute solution of hydrochloric acid, leading to the precipitation of the product. The crude product is filtered, washed with cold water, and purified by recrystallization or column chromatography to yield ethyl 3-(pyridin-3-yl)-3-oxopropanoate.

Step 2: Cyclization to form this compound

The final step involves the cyclization of the 1,3-dicarbonyl intermediate with cyclopentylhydrazine.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add cyclopentylhydrazine hydrochloride (1.1 equivalents) to the solution, followed by a catalytic amount of a base like sodium acetate if the hydrochloride salt is used.

  • Cyclization Reaction: The mixture is heated to reflux for 6-8 hours, with reaction progress monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting solid is then purified by column chromatography on silica gel to afford the final product, this compound.

Synthetic Workflow Diagram

Synthesis_Workflow reagents1 Ethyl Nicotinate + Ethyl Acetate intermediate Ethyl 3-(pyridin-3-yl)-3-oxopropanoate reagents1->intermediate Claisen Condensation (NaOEt, Ethanol, Reflux) reagents2 Cyclopentylhydrazine HCl product This compound reagents2->product intermediate->product Cyclization (Acetic Acid, Reflux)

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Characterization

As a novel compound, a thorough characterization is essential to confirm its identity and purity. The following table summarizes the predicted physicochemical properties.

PropertyPredicted Value
Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS Number Not yet assigned
Predicted XLogP3 2.2
Predicted Hydrogen Bond Donors 1
Predicted Hydrogen Bond Acceptors 3
Characterization Workflow

A standard analytical workflow should be employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the cyclopentyl group, the pyridine ring, and the pyrazole ring.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity level of >95% is generally required for biological screening.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H and C=N bonds.

Potential Biological Activity and Applications

While the specific biological activity of this compound is yet to be determined, the known pharmacology of related pyrazole and pyridine-containing molecules allows for informed hypotheses regarding its potential therapeutic applications.

Many pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[3] Additionally, various pyrazolopyridine structures have been investigated as kinase inhibitors, a class of drugs with significant applications in oncology.[5]

Hypothetical Mechanism of Action: Kinase Inhibition

Given the structural similarities to known kinase inhibitors, it is plausible that this compound could target specific protein kinases involved in cellular signaling pathways that are dysregulated in diseases such as cancer. The pyridine moiety could potentially interact with the hinge region of the kinase ATP-binding pocket, a common binding mode for this class of inhibitors.

Kinase_Inhibition cluster_cell Cancer Cell receptor Growth Factor Receptor kinase Protein Kinase (e.g., ABL, SRC) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate proliferation Cell Proliferation & Survival p_substrate->proliferation Promotes inhibitor 1-cyclopentyl-3-(pyridin-3-yl) -1H-pyrazol-5-ol inhibitor->kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound represents a promising, yet unexplored, chemical entity with potential for therapeutic applications. This guide has provided a detailed, proposed synthetic route and a robust framework for its characterization. Future research should focus on the successful synthesis of this compound, followed by comprehensive screening in relevant biological assays to elucidate its pharmacological profile. The insights gained from such studies will be invaluable in determining its potential as a lead compound in drug discovery programs.

References

  • Vulcanchem. (n.d.). 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 1-cyclopentyl-3-methyl-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-5-sulfonamide.
  • ChemicalBook. (2024, August 6). (1R,3S)-3-(3-Amino-1-(tert-butyl)-1H-pyrazol-5-yl)cyclopentan-1-ol.
  • Bansal, R. K., & Kumar, S. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 5(10), 5089-5097.
  • Recent applications of pyrazole and its substituted analogs. (2016, August 6). World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1566-1588.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011).
  • Al-Tel, T. H. (2022).
  • BLDpharm. (n.d.). N-Cycloheptyl-1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide.
  • Cambridge Isotope Laboratories, Inc. (n.d.). 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). Molecules.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017).
  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • 5-cyclopentyl-1H-pyrazol-3-amine, min 97%, 1 gram. (n.d.). StruChem.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)
  • Amerigo Scientific. (n.d.). 3-Pyridin-3-yl-1H-pyrazol-5-amine.
  • PubChemLite. (n.d.). 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine.
  • Elguero, J., Goya, P., & Jagerovic, N. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Targets in Heterocyclic Systems, 5, 139-173.

Sources

A Technical Guide to the Structural Elucidation of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The precise structural characterization of novel pyrazole-containing compounds is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs.[3][6] This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of a representative novel pyrazole, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol. We will detail a logical workflow, from initial mass and formula determination to the intricate connectivity mapping via advanced NMR techniques and final confirmation by X-ray crystallography. The causality behind experimental choices is emphasized, providing researchers with a robust framework for characterizing similar heterocyclic systems.

Introduction: The Structural Challenge

The target molecule, this compound, presents several analytical challenges inherent to substituted pyrazoles. The primary challenge is the potential for prototropic tautomerism.[7][8] Compounds of this class can exist in equilibrium between multiple forms, most commonly the OH-form (pyrazol-5-ol) and the CH/NH forms (pyrazol-3-one), which significantly complicates spectral interpretation.[8][9] Disambiguating these tautomers is critical, as the dominant form influences the molecule's hydrogen bonding capacity, overall geometry, and biological activity. This guide outlines the integrated analytical strategy required to solve this structural puzzle definitively.

Potential Tautomeric Forms

The elucidation process must consider the possible equilibrium between the hydroxy-pyrazole (OH-form) and its pyrazolone tautomers (CH- and NH-forms).

G cluster_tautomers Tautomeric Equilibrium T1 1H-Pyrazol-5-ol (OH-Form) T2 1,2-Dihydro-3H-pyrazol-3-one (NH-Form) T1->T2 T3 2,4-Dihydro-3H-pyrazol-3-one (CH-Form) T2->T3

Caption: Potential tautomers of the target compound.

The Analytical Workflow: A Multi-Technique Approach

A robust structural elucidation relies on the convergence of data from multiple orthogonal techniques. No single experiment provides all the necessary information. Our strategy begins with establishing the fundamental molecular properties (mass and formula) and progressively builds a complete picture of atomic connectivity and spatial arrangement.

G cluster_workflow Structure Elucidation Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR NMR Spectroscopy Establish Connectivity & Tautomeric Form MS->NMR Provides Formula for NMR analysis XRAY X-ray Crystallography Absolute Structure Confirmation NMR->XRAY Provides Hypothesized Structure for Crystallization

Caption: A logical workflow for definitive structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

The first step in characterizing any unknown compound is to determine its exact mass and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire the spectrum in positive ion mode, as the pyridine and pyrazole nitrogen atoms are readily protonated.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Formula Determination: Use the instrument's software to calculate the elemental composition based on the measured exact mass of the protonated molecular ion [M+H]⁺. The expected molecular formula is C₁₃H₁₅N₃O, with a monoisotopic mass of 229.1215.

Interpreting Fragmentation Patterns

While HRMS provides the formula, analyzing the fragmentation patterns in the tandem MS (MS/MS) spectrum can offer preliminary structural clues. The fragmentation of pyrazoles is strongly influenced by the substituents.[10] Common fragmentation pathways for N-substituted pyrazoles involve cleavage of the nitrogen-nitrogen bond or fragmentation of the substituent groups.[11] For our target molecule, characteristic losses would include fragments corresponding to the cyclopentyl group and cleavages within the pyridine ring.

NMR Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for assembling the molecular structure in solution. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity between the cyclopentyl, pyrazole, and pyridine fragments.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for pyrazol-ols as it can help in observing exchangeable protons like N-H and O-H.

  • 1D Spectra Acquisition: Record standard ¹H and ¹³C{¹H} spectra. A DEPT-135 or APT experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons.[12]

  • 2D Spectra Acquisition: Using the same sample, acquire a suite of 2D spectra, including COSY, HSQC, and HMBC, using standard pulse programs.[13][14] The HMBC experiment is particularly crucial for elucidating the connectivity of quaternary carbons and linking the different ring systems.[15]

Predicted Spectral Data and Interpretation

The following tables summarize the expected chemical shifts for the this compound structure. These predictions are based on established chemical shift ranges for similar fragments.[16][17][18][19][20][21][22]

Table 1: Predicted ¹H NMR Chemical Shifts

Fragment Proton(s) Predicted δ (ppm) Expected Multiplicity Rationale
Pyrazole H-4 5.8 - 6.2 s Olefinic proton on the pyrazole ring.
Pyrazole OH-5 9.0 - 11.0 br s Exchangeable hydroxyl proton, shift is solvent-dependent.
Cyclopentyl H-1' (CH) 4.5 - 5.0 m Methine proton directly attached to pyrazole N1, deshielded.
Cyclopentyl H-2'/5' (CH₂) 1.8 - 2.2 m Methylene protons adjacent to the methine.
Cyclopentyl H-3'/4' (CH₂) 1.6 - 1.9 m Methylene protons beta to the methine.
Pyridine H-2'' 8.8 - 9.1 d Proton ortho to the pyridine nitrogen and adjacent to the point of attachment.
Pyridine H-6'' 8.5 - 8.7 dd Proton ortho to the pyridine nitrogen.
Pyridine H-4'' 8.0 - 8.3 dt Proton para to the point of attachment.

| Pyridine | H-5'' | 7.4 - 7.6 | dd | Proton meta to the pyridine nitrogen. |

Table 2: Predicted ¹³C NMR Chemical Shifts

Fragment Carbon(s) Predicted δ (ppm) Rationale
Pyrazole C-5 155 - 160 Carbon bearing the hydroxyl group (enol form).
Pyrazole C-3 145 - 150 Quaternary carbon attached to the pyridine ring.
Pyrazole C-4 90 - 95 Olefinic carbon in the pyrazole ring.
Cyclopentyl C-1' 55 - 60 Methine carbon attached to pyrazole N1.
Cyclopentyl C-2'/5' 30 - 35 Methylene carbons adjacent to the methine.
Cyclopentyl C-3'/4' 24 - 28 Methylene carbons beta to the methine.
Pyridine C-2'' 148 - 152 Carbon ortho to nitrogen, deshielded.
Pyridine C-6'' 147 - 151 Carbon ortho to nitrogen, deshielded.
Pyridine C-4'' 133 - 138 Carbon para to the point of attachment.
Pyridine C-3'' 128 - 132 Quaternary carbon, point of attachment to pyrazole.

| Pyridine | C-5'' | 123 - 126 | Carbon meta to nitrogen. |

Assembling the Structure with 2D NMR

The true power of NMR lies in 2D correlation experiments which reveal the bonding framework.[23]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically through 2 or 3 bonds. It will be used to trace the proton networks within the cyclopentyl ring (H-1' -> H-2'/5' -> H-3'/4') and the pyridine ring (H-4'' -> H-5'' -> H-6'').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[14][15] It allows for the unambiguous assignment of all protonated carbons listed in Table 2 by linking them to their corresponding protons from Table 1.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[14][15]

G cluster_mol Key HMBC Correlations for Structural Assembly CP_H1 Cyclopentyl H-1' PY_C5 Pyrazole C-5 CP_H1->PY_C5 ³J HMBC PY_C4 Pyrazole C-4 CP_H1->PY_C4 ²J HMBC PY_H4 Pyrazole H-4 PY_H4->PY_C5 ²J HMBC PY_C3 Pyrazole C-3 PY_H4->PY_C3 ²J HMBC PYR_H2 Pyridine H-2'' PYR_H2->PY_C3 ³J HMBC PYR_C3 Pyridine C-3'' PYR_H2->PYR_C3 ²J HMBC PYR_H4 Pyridine H-4'' PYR_H4->PY_C3 ³J HMBC

Caption: Essential HMBC correlations to link the three core fragments.

Table 3: Critical HMBC Correlations for Verification

Proton (from) Correlated Carbon(s) (to) Significance
Cyclopentyl H-1' Pyrazole C-5, Pyrazole C-4 Confirms the attachment of the cyclopentyl ring to the N1 position of the pyrazole.
Pyridine H-2'' & H-4'' Pyrazole C-3 Unambiguously links the C3'' position of the pyridine ring to the C3 position of the pyrazole ring.

| Pyrazole H-4 | Pyrazole C-3, Pyrazole C-5 | Confirms the internal structure and substitution pattern of the pyrazole ring. |

Investigating Tautomerism

The presence of a sharp olefinic proton signal (H-4) and a C-5 signal in the ~155-160 ppm range is strong evidence for the predominance of the OH-tautomer in solution.[9] If a significant equilibrium with the CH- or NH-pyrazolone forms existed, one might observe signal broadening or two distinct sets of signals, especially at low temperatures.[13] A variable-temperature (VT) NMR experiment could be employed to study this; if tautomerism is occurring, signals may coalesce or sharpen as the temperature changes.[13]

X-ray Crystallography: The Definitive Proof

While NMR provides a detailed structural map in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state.[24] It gives precise information on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding.[24][25]

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[26] Screening several methods in parallel is highly recommended.

  • Compound Purification: The compound must be of the highest possible purity (>99%).

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane).

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent (e.g., ethanol) in a small vial.[26] Cover the vial with a cap containing a pinhole and leave it undisturbed in a vibration-free environment.

    • Vapor Diffusion: Dissolve the compound in a good solvent (e.g., methanol) and place this solution in an open vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a solvent in which it is less soluble.[26] Crystals may form at the interface.

  • Crystal Mounting & Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray diffraction data are collected. The resulting electron density map is used to solve and refine the molecular structure.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. HRMS establishes the correct molecular formula. A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework, confirms the substitution pattern, and provides strong evidence for the predominance of the 1H-pyrazol-5-ol tautomer in solution. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure and its conformation in the solid state. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a reliable foundation for further research and development.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
  • Two-dimensional Experiments: Inverse Heteronuclear Correl
  • Inverse Heteronuclear Correlation - 2D NMR Experiments. (2019). AZoM.
  • Coletta, F., et al. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters.
  • Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE.
  • Slaninova, D., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules.
  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. (2025). Benchchem.
  • The mass spectra of some pyrazole compounds. Research Solutions Pages.
  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2014).
  • Pinto, D. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Kurfürst, A., & Trška, P. (1982). INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES.
  • Getting the Most Out of HSQC and HMBC Spectra. OUCI.
  • Thomas, S., et al. (1997).
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI.
  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025).
  • X-Ray Structures of Some Heterocyclic Sulfones. (2025). MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
  • MRRC Structure Elucid
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). PubMed.
  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. (2025).
  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011). Arkivoc.
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Oriental Journal of Chemistry.
  • cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpret
  • Pyrazole and its Derivatives: Chemistry and Biological Importance. (2025).
  • CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR spectrum. ChemicalBook.
  • 1H NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • Chemical shifts. University of Calgary.
  • Rybakov, V. B., et al. (2002). X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. Crystallography Reports.
  • Heterocycles in Medicinal Chemistry. (2019). PMC - NIH.
  • 1H NMR Chemical Shift. (2022).

Sources

In Silico Profiling of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol: A Multiscale Predictive Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multiscale in silico framework for profiling 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol . As a Novel Chemical Entity (NCE) featuring a promiscuous scaffold (pyrazole-pyridine core), this molecule requires a predictive strategy that transcends basic "drug-likeness" filters, prioritizing tautomeric state analysis and target-specific polypharmacology.[1]

Executive Summary

The compound This compound presents a classic medicinal chemistry challenge: a "chameleon" scaffold capable of multiple protonation and tautomeric states.[1] Its structure combines a lipophilic anchor (cyclopentyl), a hydrogen-bond acceptor/donor core (pyrazol-5-ol), and a polarizable aromatic tail (pyridine).[1]

This guide mandates a Quantum Mechanics (QM) First approach. Standard force-field methods (MM) often fail to capture the energetic subtleties of the pyrazolone-hydroxy tautomerism, leading to erroneous binding pose predictions.[1] This workflow integrates DFT (Density Functional Theory) for state enumeration, QSPR for ADMET profiling, and inverse docking for target identification.[1]

Structural Dynamics & Tautomerism (The "QM-First" Directive)

Before any docking or ADME calculation, the precise electronic state of the molecule must be defined. Pyrazol-5-ols substituted at N1 can exist in three distinct neutral tautomeric forms, plus zwitterionic states.

Tautomer Enumeration Protocol

The "5-ol" nomenclature implies an aromatic hydroxy form, but the "5-one" (keto) forms are often energetically favorable in polar media (e.g., cytosol, blood).[1]

  • Form A (Enol/Hydroxy): this compound.[1] Aromatic.

  • Form B (NH-Keto): 1-cyclopentyl-3-(pyridin-3-yl)-1,2-dihydro-5H-pyrazol-5-one.[1] Non-aromatic ring, H-bond donor at N2.[1]

  • Form C (CH-Keto): 1-cyclopentyl-3-(pyridin-3-yl)-4H-pyrazol-5-one.[1] Carbon-acidic at C4.[1]

Experimental Directive: Do not rely on rule-based enumerators (e.g., LigPrep default settings) alone. You must validate the dominant tautomer in water (dielectric


) vs. protein pocket (

) using DFT.[1]

Recommended Workflow (Graphviz):

Tautomer_QM_Workflow Input Input Structure: This compound Enum Enumeration (RDKit / LigPrep) Input->Enum QM_Opt DFT Optimization (B3LYP/6-31G** + PCM Solvent) Enum->QM_Opt 3-5 Tautomers Boltzmann Boltzmann Weighting (ΔG calculation) QM_Opt->Boltzmann Final_Set Bioactive Set (Select states within 2.5 kcal/mol) Boltzmann->Final_Set

Caption: QM-based tautomer selection workflow. Only energetically accessible states (within ~2.5 kcal/mol of the global minimum) should be forwarded to docking studies.[1]

Physicochemical Property Profiling (ADME)

Once the bioactive tautomer(s) are identified, we predict the "drug-likeness" profile.[1] The 1-cyclopentyl group adds significant lipophilicity (


), while the pyridine and hydroxyl groups provide solubility.[1]
Key Predicted Parameters

The following values are estimated based on consensus QSPR models (e.g., SwissADME, ACD/Percepta).

PropertyPredicted RangeAnalysis & Implication
MW ~229.28 DaFragment-like. Ideal for Lead Optimization (LE > 0.3).[1]
LogP (Consensus) 2.1 – 2.8Optimal. Well within Lipinski Rule of 5.[1] Good oral bioavailability expected.[1]
TPSA ~50-60 ŲHigh Permeability. Likely to cross the Blood-Brain Barrier (BBB) if not effluxed.[1]
pKa (Base) ~5.2 (Pyridine)Pyridine N is protonated in acidic lysosomes; neutral at physiological pH (7.4).[1]
pKa (Acid) ~9.5 (Pyrazol-OH)The OH group remains neutral at pH 7.[1]4. Deprotonation yields a localized anion.[1]
Solubility (LogS) -3.5 to -4.5Moderately Soluble. May require salt formation (e.g., HCl salt at pyridine).[1]
Blood-Brain Barrier (BBB) Permeability[1]
  • Prediction: Likely Permeant.

  • Rationale: The TPSA < 90 Ų and LogP > 2.0 suggest passive diffusion.[1] However, the pyridine ring is a potential substrate for P-glycoprotein (P-gp) efflux.[1]

  • Validation: Use the MDR1-MDCK in silico model to predict efflux ratio.[1]

Molecular Target Prediction & Polypharmacology

This scaffold (pyrazole-pyridine) is a "privileged structure" in kinase inhibition.[1] It mimics the ATP adenine ring, forming hinge-binding hydrogen bonds.[1]

Pharmacophore Mapping

The molecule presents a specific donor-acceptor motif:[1]

  • H-Bond Acceptor: Pyridine Nitrogen (N).[1]

  • H-Bond Donor/Acceptor: Pyrazole core (N-H or O-H).[1]

  • Hydrophobic Bulk: Cyclopentyl group (occupies the ribose or specificity pocket).[1]

Target Class Predictions

Using inverse docking (e.g., idTarget, SwissTargetPrediction) and structural similarity searches (ChEMBL), the following targets are high-probability hits:

  • p38 MAPK (Mitogen-Activated Protein Kinase): The pyridine-pyrazole motif is a classic p38 inhibitor scaffold (resembling SB203580).[1]

  • JAK Family (Janus Kinase): Similar to Ruxolitinib cores.[1]

  • Aurora Kinases: The cyclopentyl group fits well in the hydrophobic back-pocket of Aurora A/B.

Target Interaction Diagram (Graphviz):

Interaction_Map Compound 1-cyclopentyl-3- (pyridin-3-yl)-1H-pyrazol-5-ol Pyridine Pyridine Ring (H-Bond Acceptor) Compound->Pyridine Pyrazole Pyrazole-OH/NH (Hinge Binder) Compound->Pyrazole Cyclopentyl Cyclopentyl (Hydrophobic) Compound->Cyclopentyl GPCR Adenosine A2A (Orthosteric) Compound->GPCR Low Probability p38 p38 MAPK (Met109 Hinge) Pyridine->p38 Met109 Interaction JAK JAK1/2 (ATP Pocket) Pyrazole->JAK Glu/Leu Hinge Cyclopentyl->p38 Hydrophobic Gatekeeper

Caption: Pharmacophore-to-Target mapping.[1] The scaffold is predicted to act as a Type I ATP-competitive kinase inhibitor.[1]

Toxicity & Safety Assessment (Tox21)

Structural Alerts
  • Pyridine Ring: Generally safe but can undergo N-oxidation or ring oxidation (by CYP2E1), potentially leading to reactive metabolites if not substituted further.[1]

  • Hydrazine Moiety (Hidden): The N-N bond in pyrazole is stable and not considered a hydrazine alert (unlike acyclic hydrazines).[1]

  • AMES Mutagenicity: Predicted Negative. The scaffold lacks nitro/nitroso groups or reactive alkylators.[1]

Metabolic Stability (CYP450)[1]
  • Primary Metabolic Soft Spot: The Cyclopentyl ring .[1]

    • Prediction: Hydroxylation at C2/C3 of the cyclopentyl ring by CYP3A4.

    • Mitigation Strategy: If half-life is low, consider fluorinating the cyclopentyl ring or replacing it with a hetero-cycle (e.g., tetrahydropyran).[1]

Experimental Validation Protocols (SOPs)

To validate these in silico predictions, the following assays are prioritized:

Protocol A: Solubility & LogD Determination
  • Method: Shake-flask method coupled with HPLC-UV.

  • Buffers: pH 1.2 (SGF), pH 7.4 (PBS).

  • Procedure: Incubate excess solid compound for 24h at 25°C. Filter. Analyze filtrate concentration.

Protocol B: Kinase Selectivity Screening
  • Panel: DiscoverX KINOMEscan (Competition binding assay).[1]

  • Focus: p38

    
    , JNK1/2, JAK1/2.
    
  • Concentration: Screen at 1

    
    M initially.
    

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • SwissADME. "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Scientific Reports.[1] Link

  • PubChem. "Compound Summary: Pyrazole Derivatives."[1] National Library of Medicine.[1] Link

  • RDKit. "Open-Source Chemoinformatics Software."[1] Link

  • Perrin, D. D. (1965).[1] "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths.[1] (Standard reference for pKa prediction logic).

Disclaimer: This guide constitutes a theoretical predictive model.[1] All safety and efficacy claims must be validated via in vitro and in vivo experimentation before clinical application.[1]

Sources

A Technical Guide to Identifying and Validating the Biological Targets of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target(s) are the foundational steps that dictate the trajectory of a research program.[1] The compound 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol presents a compelling scaffold for investigation. Its structure is a composite of pharmacologically significant moieties: a pyrazole core, a pyridine ring, and a cyclopentyl group.

  • Pyrazole Core: Pyrazole and its derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This five-membered aromatic heterocycle is a "privileged" structure in medicinal chemistry, frequently serving as the backbone for potent enzyme inhibitors.[2][5]

  • Pyridine Moiety: The electron-deficient pyridine ring is another critical pharmacophore present in numerous approved drugs.[6] It often engages in crucial hydrogen bonding and π-π stacking interactions within protein active sites, contributing significantly to binding affinity and selectivity.[6][7][8] Derivatives are known to inhibit a wide array of enzymes, including kinases and cytochrome P450s.[8][9]

  • Cyclopentyl Group: This lipophilic group can enhance membrane permeability and facilitate binding to hydrophobic pockets within a target protein, influencing the compound's overall pharmacokinetic and pharmacodynamic profile.

Given that the specific biological activity of this compound is uncharacterized, this guide outlines a systematic, multi-tiered strategy for its target deconvolution. We will progress from broad, computationally-driven predictions to rigorous, experimental validation, providing both the rationale and detailed protocols for each critical stage. This integrated workflow is designed to build a robust, evidence-based case for the compound's mechanism of action, ensuring a high degree of scientific confidence.

Section 1: Computational Target Prediction (In Silico Approaches)

Rationale: Before committing to resource-intensive wet-lab experiments, a computational approach is employed to generate a tractable list of high-probability candidate targets.[10][11] These in silico methods leverage vast biological and chemical databases to predict interactions, effectively narrowing the search space from the entire proteome to a manageable set of hypotheses.[12][13]

Methodological Workflow: Our computational strategy integrates ligand-based and structure-based methods to create a consensus prediction.[13][14]

G F Prioritized Target List A A E E A->E E->F Consensus Scoring & Ranking B B B->E C C C->E D D D->E

Caption: In Silico Target Prediction Workflow.

1.1 Ligand-Based Approaches

The foundational principle here is that structurally similar molecules often exhibit similar biological activities.[13][15]

  • 2D/3D Similarity Searching: The compound's structure (represented as a SMILES string or 3D conformer) is used to query chemical databases (e.g., ChEMBL, PubChem) for known compounds with high similarity scores. The annotated targets of these "neighbor" compounds provide the first clues to potential targets.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target class.[16] By matching our compound to established pharmacophore models, we can predict its likely biological activity.

1.2 Structure-Based Approaches

These methods utilize the 3D structures of proteins to predict physical binding.[17]

  • Molecular Docking: This technique computationally places the compound into the binding sites of a vast library of protein structures (e.g., the entire human kinome from the Protein Data Bank).[13] A scoring function then estimates the binding affinity, ranking the most likely protein targets.[12] This is particularly powerful for identifying potential kinase inhibitors, a highly probable target class for pyrazole- and pyridine-containing molecules.[18]

1.3 Data Synthesis and Prioritization

The outputs from all computational methods are integrated to generate a high-confidence list of candidate targets. Machine learning algorithms can weigh evidence from different sources to produce a ranked list based on consensus scoring.[14][19]

Table 1: Hypothetical Prioritized Target List from In Silico Analysis

RankPredicted TargetClassLigand-Based ScoreDocking ScoreML ConfidenceRationale
1Aurora Kinase AKinase0.89-9.5 kcal/mol92%High similarity to known pyrazole-based inhibitors; Favorable docking pose.
2p38 MAPKKinase0.85-9.1 kcal/mol88%Pyridine moiety fits key hinge-binding region in docking model.
3Cyclooxygenase-2 (COX-2)Enzyme0.78-8.7 kcal/mol81%Pyrazole is a known COX-inhibiting scaffold (e.g., Celecoxib).
4Cannabinoid Receptor 1 (CB1)GPCR0.75-8.2 kcal/mol75%Diaryl-pyrazole derivatives are known CB1 antagonists.[20]
5PI3 Kinase (PI3K)Kinase0.71-7.9 kcal/mol73%Pyrazole derivatives have been identified as PI3K inhibitors.[2]

Section 2: Experimental Validation of Predicted Targets

Rationale: Computational predictions must be subjected to rigorous experimental validation to confirm their biological relevance.[21][22] This phase is designed to answer two critical questions:

  • Does the compound physically bind to the predicted target protein? (Target Engagement)

  • Does this binding event alter the protein's function? (Functional Activity)

Part 2.1: Confirming Direct Target Engagement

These biophysical assays provide direct evidence of a physical interaction between the compound and a target protein.

The principle of TSA is that the binding of a ligand, such as our compound, typically increases the thermal stability of its target protein.[23][24] This change is measured as an increase in the protein's melting temperature (Tₘ). It is a rapid, cost-effective method for initial validation using purified proteins.[25][26]

G A Purified Protein + Fluorescent Dye (e.g., SYPRO Orange) B Add Compound or DMSO (Control) A->B C Aliquot to 96-well qPCR plate B->C D Apply Thermal Gradient (e.g., 25°C to 95°C) C->D E Monitor Fluorescence D->E F Data Analysis: Plot Fluorescence vs. Temperature E->F G Determine Melting Temp (Tm) F->G H Calculate Thermal Shift (ΔTm) G->H

Caption: Experimental Workflow for Thermal Shift Assay (TSA).

Experimental Protocol: Thermal Shift Assay

  • Preparation: In a microcentrifuge tube, prepare a master mix containing the purified recombinant target protein (e.g., Aurora Kinase A) at a final concentration of 2 µM in an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Add SYPRO Orange dye to a final concentration of 5x.[27]

  • Compound Incubation: Aliquot 19 µL of the protein/dye master mix into wells of a 96-well PCR plate. Add 1 µL of the test compound (for a final concentration of 10 µM) or DMSO as a vehicle control. Mix gently.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument.[26] Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.05°C per second, acquiring fluorescence data at each interval.[27]

  • Data Analysis: Plot the fluorescence intensity against temperature. The melting temperature (Tₘ) is the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the curve. The thermal shift (ΔTₘ) is the difference between the Tₘ in the presence of the compound and the Tₘ of the DMSO control. A significant positive ΔTₘ (typically >2°C) indicates stabilizing binding.

Table 2: Representative TSA Data for Top Predicted Targets

Target ProteinTₘ (DMSO Control)Tₘ (+ 10 µM Compound)ΔTₘ (°C)Interpretation
Aurora Kinase A48.2°C55.7°C+7.5 Strong Stabilization / Binding
p38 MAPK51.5°C57.1°C+5.6 Strong Stabilization / Binding
COX-255.3°C55.8°C+0.5No Significant Binding
CB1 ReceptorN/AN/AN/ARequires membrane protein assay

CETSA validates target engagement within the complex milieu of an intact cell, making it a highly physiologically relevant assay.[28][29] The principle is the same as TSA: ligand binding stabilizes the target protein against heat-induced aggregation and precipitation.[30][31]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.[31]

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 48°C to 66°C in 3°C increments) for 3 minutes in a thermal cycler, leaving one sample at room temperature as a non-heated control.[30]

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles. Pellet the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes). The supernatant contains the soluble, non-aggregated protein fraction.

  • Quantification: Carefully collect the supernatant. Normalize the total protein concentration across all samples using a BCA assay.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-Aurora Kinase A).[32]

  • Data Analysis: Quantify the band intensity for each temperature point. A stabilized target will show a greater amount of soluble protein at higher temperatures in the compound-treated samples compared to the DMSO control.

Part 2.2: Assessing Functional Activity

Confirming a functional consequence of binding is essential.[33] Given the high probability of kinase inhibition, kinome profiling is a powerful and unbiased next step.

This involves screening the compound against a large panel of purified kinases (often hundreds) at a fixed concentration to identify which ones are inhibited. This is typically performed as a contract research service.[34][35][36][37]

Procedure for Engaging a Kinome Profiling Service

  • Provider Selection: Choose a reputable provider (e.g., Eurofins, Reaction Biology, Promega) that offers a diverse kinase panel.

  • Compound Submission: Prepare a high-concentration stock of the test compound in 100% DMSO as per the provider's specifications.

  • Assay Conditions: Request screening at a standard compound concentration (e.g., 1 µM or 10 µM) and at a physiologically relevant ATP concentration (e.g., 1 mM) or at the Kₘ for ATP, as this can influence the apparent potency.[35]

  • Data Analysis: The service will provide a report detailing the percent inhibition for each kinase in the panel. Significant "hits" are typically defined as >50% or >75% inhibition.

Table 3: Representative Kinome Profiling Results (% Inhibition at 1 µM)

Kinase FamilyKinase Target% InhibitionInterpretation
Aurora Aurora Kinase A 98% Potent Hit
Aurora Kinase B85%Strong Hit
MAPK p38 MAPKα 92% Potent Hit
JNK145%Moderate Activity
ERK215%No Significant Activity
PI3K PI3Kα22%No Significant Activity
Other CDK218%No Significant Activity
SRC5%No Significant Activity

To confirm that target inhibition in cells leads to a functional outcome, we can measure the phosphorylation status of a known downstream substrate of the target kinase.[38] For example, Aurora Kinase A phosphorylates histone H3 at Serine 10 (pHH3-S10) during mitosis.

G cluster_0 Point of Intervention & Measurement Compound 1-Cyclopentyl-3-(pyridin-3-yl) -1H-pyrazol-5-ol AuroraA Aurora Kinase A Compound->AuroraA Inhibits HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) Mitosis Mitotic Progression pHistoneH3->Mitosis Promotes

Caption: Inhibition of Aurora Kinase A and its downstream effect.

Experimental Protocol: Western Blot for Downstream Substrate

  • Cell Treatment: Treat a relevant cell line (e.g., HeLa) with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 6 hours).

  • Lysis and Quantification: Harvest and lyse the cells, and quantify total protein concentration.

  • Western Blotting: Perform Western blot analysis as described for CETSA, but use a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)) and another for the total protein (e.g., anti-Histone H3) as a loading control.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total protein signal, confirms functional inhibition of the upstream kinase in a cellular context.

Synthesis and Conclusion

The identification of a novel compound's biological targets is an iterative process of hypothesis generation and experimental refutation. This guide presents a robust, integrated workflow to systematically deconvolve the mechanism of action for this compound.

A compelling case for a specific biological target, such as Aurora Kinase A, is built by the convergence of evidence from multiple, orthogonal methodologies:

  • Computational: High prediction scores from ligand- and structure-based methods.

  • Biophysical (Direct Binding): A significant positive thermal shift in both purified protein (TSA) and cellular (CETSA) formats.

  • Biochemical (Functional): Potent inhibition observed in a direct enzymatic assay, confirmed through broad kinome profiling.

  • Cellular (Functional): Dose-dependent reduction in the phosphorylation of a known downstream substrate in a cellular context.

By following this comprehensive strategy, researchers can confidently identify and validate the primary biological targets of this promising compound, paving the way for subsequent lead optimization and preclinical development.

References

  • University College London.
  • MDPI. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
  • ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • MtoZ Biolabs.
  • Pamgene. KinomePro - Functional Kinase Activity Profiling.
  • PharmaFeatures. The Computational Revolution in Small Molecule Drug Discovery.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • PMC.
  • MtoZ Biolabs. Kinome Profiling Service.
  • Fiveable.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • In Silico Target Discovery Harnessing D
  • Cell Signaling Technology. KinomeView Profiling.
  • Pharmaron CRO Services. Kinase Panel Profiling.
  • PMC. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
  • Frontiers.
  • MDPI.
  • Oxford Academic.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • ResearchGate.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • PubMed.
  • Wikipedia. Thermal shift assay.
  • Patsnap Synapse.
  • Oxford Academic. Computational/in silico methods in drug target and lead prediction.
  • AXXAM. Thermal shift assays for early-stage drug discovery.
  • PMC. High-Throughput Cellular Thermal Shift Assay (CETSA)
  • MtoZ Biolabs.
  • STAR Protocols.
  • Taylor & Francis. Validation guidelines for drug-target prediction methods.
  • ResearchGate.
  • Molecular Target Valid
  • Briefings in Bioinformatics.
  • Drug Target Identification & Valid
  • Protocol for performing and optimizing differential scanning fluorimetry experiments.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Bio-protocol. Thermal shift assay (TSA).
  • Taylor & Francis. Full article: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PMC. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay.
  • World Journal of Biology Pharmacy and Health Sciences.
  • International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities.
  • OAE Publishing Inc. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.
  • PMC. Current status of pyrazole and its biological activities.
  • ChemRxiv.

Sources

Methodological & Application

Application Note & Protocol: Solubilization of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol for In Vitro Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded methodology for the solubilization of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol, a heterocyclic compound with structural motifs that present specific challenges and opportunities for dissolution in aqueous media for in vitro assays. Many pyrazole derivatives exhibit poor aqueous solubility, which can limit their evaluation in biological systems.[1][2] This document moves beyond generic protocols to explain the causal physicochemical principles governing the compound's solubility, offering a systematic approach from initial solvent selection to pH optimization and troubleshooting. The protocols herein are designed to be self-validating, ensuring that researchers can confidently prepare stable, soluble, and biologically relevant test concentrations while minimizing artifacts from solvents or precipitation.

Physicochemical Analysis and Predicted Solubility Profile

A foundational understanding of the molecule's structure is critical to devising a successful solubilization strategy. The structure of this compound contains three key functional domains that dictate its solubility behavior.

  • Pyridin-3-yl Group: The pyridine ring contains a basic nitrogen atom. This group can be protonated under acidic conditions (low pH), forming a cationic salt which is typically much more soluble in aqueous media.[]

  • Pyrazol-5-ol Group: The hydroxyl group on the pyrazole ring is phenolic in nature, making it weakly acidic.[4] At alkaline pH (high pH), this group can be deprotonated to form a polar phenolate salt, which also enhances aqueous solubility.[4][5] The pyrazole ring itself is generally stable, but can be susceptible to oxidation.[6]

  • Cyclopentyl Group: This is a non-polar, lipophilic moiety that contributes to the compound's overall low solubility in water at neutral pH.[7]

This combination of a basic pyridine ring and an acidic pyrazolol group makes this compound an amphoteric compound. Its solubility is therefore predicted to be lowest near its isoelectric point and significantly higher at both acidic and alkaline pH values. This pH-dependent solubility is a key characteristic that can be leveraged for formulation.[8]

Caption: Predicted ionization states of the compound at different pH values.

Solvent Selection for Stock Solutions

For high-throughput screening and initial in vitro assays, a high-concentration stock solution is typically prepared in an organic solvent.[9] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solvating ability for a wide range of polar and non-polar compounds.[9]

However, the choice of solvent is not trivial, as it can directly impact assay results. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, or cause changes in gene expression.[10][11][12] It is a standard practice to keep the final concentration of DMSO in the assay medium below 0.5%, and ideally at or below 0.1%, though the exact tolerance is cell-line dependent.[9][12]

Table 1: Comparison of Common Organic Solvents for Stock Solutions

SolventRecommended Starting ConcentrationProsCons & Mitigations
DMSO 10-50 mM- Excellent solvating power for a wide range of compounds.[9]- Miscible with water and most other organic solvents.- Can be cytotoxic at concentrations >0.5%.[9][12]- May interfere with some assays (e.g., ROS measurements, SPR).[10]- Can alter cell differentiation and gene expression.[11]Mitigation: Keep final assay concentration ≤0.1% if possible.
Ethanol (EtOH) 10-50 mM- Less toxic than DMSO for many cell lines.- Volatile, allowing for easier removal if needed.- Less powerful solvent than DMSO; may not achieve high concentrations.- Can have biological effects (e.g., receptor modulation).Mitigation: Run a vehicle control with the same final EtOH concentration.
Methanol (MeOH) 10-50 mM- Good solvating power, similar to ethanol.[13]- More toxic than ethanol.- Not suitable for most cell-based assays.Mitigation: Primarily use for analytical purposes, not for treating live cells.

Experimental Protocols

The following protocols provide a systematic workflow for dissolving the compound, from creating a concentrated organic stock to preparing aqueous working solutions suitable for biological assays.

Caption: Workflow for compound solubilization and preparation of working solutions.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the standard procedure for creating an initial master stock solution.

  • Pre-Weigh Vial: Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh a precise amount of this compound (e.g., 5 mg) into the vial. Record the exact weight.

  • Calculate Solvent Volume: Determine the volume of 100% cell culture-grade DMSO required to achieve the desired stock concentration (e.g., 20 mM).

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Promote Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be used as a last resort, but care must be taken to avoid compound degradation.[13]

  • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[14]

Protocol 2: Kinetic Solubility Assessment via Serial Dilution

This protocol is used to prepare working solutions and simultaneously assess the compound's "kinetic solubility" in your specific assay buffer. Kinetic solubility refers to the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[15]

  • Prepare Assay Buffer: Use the exact aqueous buffer that will be used in the final in vitro assay (e.g., PBS, DMEM, HBSS).

  • Initial Dilution: In a microcentrifuge tube, perform an intermediate dilution of the DMSO stock (from Protocol 1) into the assay buffer. A common first step is to dilute the 20 mM stock 1:100 to achieve a 200 µM solution with 1% DMSO.

  • Vortex Immediately: As soon as the DMSO stock is added to the buffer, vortex the tube vigorously for 30 seconds. This rapid mixing is crucial to minimize localized high concentrations that can cause immediate precipitation.

  • Serial Dilutions: From this 200 µM solution, perform a series of 2-fold or 10-fold dilutions in fresh assay buffer to achieve your final desired test concentrations (e.g., 100 µM, 50 µM, 10 µM, etc.). Ensure the DMSO concentration remains constant across all dilutions by adding the appropriate amount to your diluent if necessary.

  • Incubate and Observe: Allow the dilutions to equilibrate at room temperature or the assay temperature (e.g., 37°C) for 1-2 hours.

  • Inspect for Precipitation: Carefully inspect each tube or well of a microplate for any signs of cloudiness, haze, or solid precipitate. This can be done by eye or more quantitatively using a nephelometer or plate reader that can detect light scattering.[15] The highest concentration that remains clear is your practical upper limit for this assay.

Protocol 3: pH-Modification to Enhance Aqueous Solubility

If precipitation is observed at your desired concentration in Protocol 2, leveraging the compound's amphoteric nature is the next logical step.[]

  • Prepare pH-Adjusted Buffers: Create batches of your assay buffer adjusted to different pH values.

    • Acidic Buffer: Adjust the buffer to pH 2-4 using sterile 1 M HCl. This will protonate the pyridine moiety.

    • Alkaline Buffer: Adjust the buffer to pH 9-11 using sterile 1 M NaOH. This will deprotonate the pyrazolol group.

    • Note: Ensure that the pH change itself does not negatively impact your assay (e.g., cell viability, enzyme activity). Run appropriate pH controls.

  • Repeat Dilution Protocol: Repeat the steps outlined in Protocol 2 using these pH-adjusted buffers as the diluent.

  • Compare Solubilities: Compare the highest clear concentration achieved in the neutral, acidic, and alkaline buffers. This will empirically determine the optimal pH range for solubilizing your compound.

  • Select Optimal Condition: Choose the pH condition that provides the required solubility with the least potential impact on the biological system under study.

Troubleshooting and Best Practices

  • Issue: Compound Crashes Out Immediately Upon Dilution.

    • Cause: The compound's aqueous solubility is very low, and the concentration gradient upon adding the DMSO stock is too steep.

    • Solution: Try a multi-step dilution. First, dilute the DMSO stock into a small volume of a water-miscible co-solvent like ethanol or polyethylene glycol before adding it to the larger volume of aqueous buffer.[13] Alternatively, lower the starting concentration of the DMSO stock.

  • Issue: Solution is Clear Initially but Becomes Cloudy Over Time.

    • Cause: The compound is forming a supersaturated solution that is not stable, and it is slowly precipitating out. This can also be due to compound degradation.[14]

    • Solution: Lower the final concentration to one that remains stable for the duration of your assay. Prepare working solutions fresh just before use and do not store them for extended periods.

  • Issue: Inconsistent Results in Biological Assays.

    • Cause: This could be due to undetected micro-precipitation, compound degradation in the aqueous buffer, or tautomeric interconversion.[14]

    • Solution: Filter your final working solution through a 0.22 µm syringe filter before adding it to the assay to remove any micro-precipitates. Assess the stability of the compound in your chosen buffer over the assay's time course using an analytical method like HPLC.

  • Best Practice: Storage and Handling

    • Solid Compound: Store in a desiccator at the recommended temperature (often 2-8°C or -20°C), protected from light and moisture to prevent oxidation and hydrolysis.[14]

    • Stock Solutions: Store DMSO stocks in tightly sealed aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can introduce moisture and lead to degradation or precipitation.

References

  • Quora. (2017). What effects does DMSO have on cell assays?[Link]

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. [Link]

  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility.[Link]

  • de Abreu, V. H. P., et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Pharmaceuticals. [Link]

  • Rathnayake, A. D., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry. [Link]

  • Verheijen, M., et al. (2019). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]

  • Veranova. (2023). Improving solubility and accelerating drug development.[Link]

  • Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmaceutical Investigation. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.[Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Musso, G., et al. (2018). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules. [Link]

  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.[Link]

  • Pirnau, A., et al. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules. [Link]

  • ResearchGate. (2014). Solubility of the tested compounds in simulated gastro-intestinal...[Link]

  • Annaert, P., et al. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics. [Link]

  • Coffer, A. I., et al. (1981). Pyridine interactions with phenolic groups in water: evidence for hydrogen bonding and hydrophobic association. Biopolymers. [Link]

  • ResearchGate. (2019). Effect of pH on the solubility of phenolic compounds.[Link]

  • Rahman, M. A., et al. (2022). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?[Link]

  • Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL.[Link]

  • ResearchGate. (2012). In Vitro Solubility Assays in Drug Discovery.[Link]

  • Mamdouh, I. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. [Link]

  • Ramírez-Prada, J., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology Research. [Link]

  • PubChem. (n.d.). 3-[(1-Cyclopentyl-1H-tetrazol-5-yl)-(4-phenyl-piperazin-1-yl)-methyl].[Link]

  • Pharmaffiliates. (n.d.). (R)-3-Cyclopentyl-3-(4-(5-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.[Link]

  • PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazol-5-amine hydrochloride.[Link]

  • Gojira Fine Chemicals. (n.d.). 5-cyclopentyl-1H-pyrazol-3-amine, min 97%, 1 gram.[Link]

Sources

"dosage and administration of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol in animal models"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Preclinical Evaluation of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol in Animal Models

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosage and administration of the novel pyrazole derivative, this compound, in preclinical animal models. While specific data for this compound is not publicly available, this guide synthesizes established principles of preclinical research to outline a robust methodology for its evaluation. The protocols herein are designed to ensure scientific integrity, ethical considerations, and the generation of reliable, reproducible data for advancing novel therapeutic agents.

Introduction: The Significance of Pyrazole Derivatives and Preclinical Evaluation

Pyrazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-obesity agents.[1][2][3] The specific compound, this compound, as a novel entity, requires a systematic and rigorous preclinical evaluation to determine its safety and efficacy profile.

The initial stages of in vivo testing are foundational for the entire drug development pipeline.[4][5] A well-designed dose-range finding (DRF) study is paramount to establishing a therapeutic window, identifying the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[4][5][6] This critical step informs dose selection for subsequent toxicology and efficacy studies, ensuring they are both scientifically valid and ethically sound.[4][7]

This guide provides a detailed framework for the preclinical investigation of this compound, with a focus on vehicle selection, formulation, and the design and execution of dose-range finding studies in rodent models.

Vehicle Selection and Formulation: A Critical First Step

The choice of an appropriate vehicle is crucial for the consistent and reliable administration of a test compound in animal studies.[8][9][10] An ideal vehicle should solubilize or suspend the compound uniformly, be non-toxic at the administered volume, and have minimal physiological effects that could interfere with the study endpoints.[10][11]

Physicochemical Characterization of this compound

Prior to vehicle screening, a thorough understanding of the compound's physicochemical properties is essential.[8][10] Key parameters to determine include:

  • Solubility: Assess solubility in a range of common preclinical vehicles (see Table 1).

  • pKa: The ionization constant will inform the choice of pH-adjusting agents and buffers.

  • LogP/LogD: The lipophilicity will influence its absorption and distribution characteristics.

  • Chemical Stability: Evaluate stability in the chosen vehicle under study conditions.[9]

Common Vehicles for Preclinical Oral and Parenteral Studies

The selection of a vehicle is dependent on the intended route of administration.[11][12]

VehicleProperties and ConsiderationsCommon Routes
Aqueous Vehicles
Saline (0.9% NaCl)Isotonic and generally well-tolerated. Suitable for water-soluble compounds.IV, IP, SC, PO
Phosphate-Buffered Saline (PBS)Buffered to a physiological pH, which can improve the stability and tolerability of some compounds.IV, IP, SC
Water for InjectionFor compounds with good water solubility.IV, IP, SC, PO
Co-solvents
Propylene Glycol (PG)A common co-solvent to enhance the solubility of hydrophobic compounds. Can cause hemolysis or local irritation at high concentrations.IV, IP, PO
Polyethylene Glycol (PEG) 300/400Effective solubilizers for poorly water-soluble compounds. Viscosity can be a consideration for injection.IV, IP, PO
EthanolUsed in low concentrations as a co-solvent. Potential for pharmacological effects at higher doses.IV, IP, PO
Surfactants/Emulsifiers
Tween® 80 (Polysorbate 80)A non-ionic surfactant used to create stable suspensions or emulsions. Generally used at low concentrations (e.g., 0.5-5%).IV, IP, PO
Cremophor® ELA potent solubilizing agent, but can be associated with hypersensitivity reactions and should be used with caution.IV
Suspension Vehicles
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC)Commonly used for oral administration of insoluble compounds. Provides a uniform suspension.PO

Table 1: Common Vehicles for Preclinical Studies

Decision-Making Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate vehicle for this compound.

VehicleSelection A Start: Characterize Physicochemical Properties of Compound B Is the compound soluble in aqueous vehicles (e.g., saline)? A->B C Use aqueous vehicle (e.g., 0.9% Saline) B->C Yes D Screen for solubility in co-solvent systems (e.g., PEG400, PG) B->D No I Final Formulation C->I E Is a stable solution achieved? D->E F Use co-solvent system. Optimize concentration for tolerability. E->F Yes G Prepare a suspension in a suitable vehicle (e.g., 0.5% MC) E->G No F->I H Evaluate suspension stability and particle size. G->H H->I

Caption: Vehicle selection workflow for a novel compound.

Dose-Range Finding (DRF) Studies: Design and Protocol

DRF studies are essential for determining the safety and tolerability of a new chemical entity.[4][5][13] These studies are typically non-GLP and are designed to identify a range of doses for more definitive GLP-compliant toxicology studies.[4]

Objectives of the DRF Study
  • To determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[4][13]

  • To identify the Minimum Effective Dose (MED) required to produce the desired therapeutic effect.[5]

  • To characterize the dose-response relationship and identify potential target organs of toxicity.[4][13]

  • To gather pharmacokinetic (PK) and pharmacodynamic (PD) data to inform dose selection for subsequent studies.[4][7]

Experimental Design

A typical DRF study involves a dose escalation phase followed by a fixed-dose phase.[13]

  • Animal Model: Initially, rodents such as mice or rats are used. The choice of species should consider factors like metabolic profile and relevance to human physiology.[4][9]

  • Group Size: Small group sizes (e.g., 3-5 animals per sex per group) are typically used.

  • Dose Levels: A wide range of doses should be tested, often starting with a low dose based on in vitro data and escalating until signs of toxicity are observed.[4]

  • Route of Administration: The route should mimic the intended clinical route of administration.[9][14]

  • Duration: DRF studies are often short-term, ranging from a single dose to 7-14 days of repeated dosing.[13]

DRF Study Workflow

The following diagram outlines the workflow for a comprehensive DRF study.

DRF_Workflow A Start: Based on in vitro data, select initial dose range B Phase 1: Dose Escalation (Single or few doses, small groups) A->B C Monitor for clinical signs, body weight changes, mortality B->C D Determine preliminary MTD C->D E Phase 2: Repeat-Dose Study (e.g., 7-14 days, larger groups) D->E F Select 3-4 dose levels below MTD E->F G In-life observations: Clinical signs, body weight, food consumption F->G H Terminal procedures: Blood collection for PK and clinical pathology, necropsy, and histopathology G->H I Data Analysis and Reporting H->I J Establish Final MTD and select doses for pivotal studies I->J

Caption: Workflow for a Dose-Range Finding (DRF) study.

Protocols for Administration in Rodent Models

Proper administration techniques are crucial for animal welfare and data accuracy.[14][15] The following are standard protocols for common administration routes in mice and rats.

Oral Gavage (PO)

This method is used to deliver a precise dose of the test compound directly into the stomach.[15][16]

  • Materials:

    • Appropriate-sized gavage needle (flexible or rigid).

    • Syringe.

    • Animal restraint device (optional).

  • Procedure:

    • Gently restrain the animal to prevent movement.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Carefully insert the gavage needle into the mouth, over the tongue, and down the esophagus. Do not force the needle.

    • Slowly administer the formulation.

    • Gently remove the needle and return the animal to its cage.

    • Observe the animal for any signs of distress.

Intravenous Injection (IV)

IV injection provides immediate and complete systemic circulation of the test compound.[15] The lateral tail vein is the most common site in mice and rats.[15][16]

  • Materials:

    • 27-30 gauge needle.

    • 1 mL syringe.

    • Warming lamp or warm water to dilate the tail veins.

    • Restraint device.

  • Procedure:

    • Warm the animal's tail to increase blood flow and visibility of the veins.

    • Place the animal in a restraint device.

    • Swab the tail with alcohol.

    • Insert the needle, bevel up, into the lateral tail vein.

    • Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

Intraperitoneal Injection (IP)

IP injection allows for rapid absorption of the test compound into the peritoneal cavity.[15][16]

  • Materials:

    • 23-25 gauge needle.

    • Syringe.

  • Procedure:

    • Restrain the animal on its back with its head tilted down.

    • Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.[15]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the formulation.

    • Withdraw the needle and return the animal to its cage.

Recommended Administration Volumes and Needle Sizes

Adherence to recommended volumes is crucial to avoid adverse effects.

RouteMouse (mL)Rat (mL)Needle Gauge (Mouse)Needle Gauge (Rat)
Oral (PO)0.2 - 0.51 - 520-22 gavage needle18-20 gavage needle
Intravenous (IV)0.1 - 0.20.5 - 127-30 G25-27 G
Intraperitoneal (IP)0.2 - 0.51 - 225-27 G23-25 G
Subcutaneous (SC)0.1 - 0.20.5 - 125-27 G23-25 G
Intramuscular (IM)0.03 - 0.050.1 - 0.227-30 G25-27 G

Table 2: Recommended Maximum Administration Volumes and Needle Sizes for Rodents

Data Collection and Analysis

During and after the administration of this compound, a comprehensive set of data should be collected to assess its effects.

  • In-life Observations:

    • Clinical Signs: Daily observation for any changes in behavior, appearance, or signs of toxicity.[13]

    • Body Weight: Measured at least twice weekly to monitor for any significant changes.[6][13]

    • Food and Water Consumption: Monitored to assess general health and well-being.[13]

  • Terminal Assessments:

    • Pharmacokinetics (PK): Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6]

    • Clinical Pathology: Blood is analyzed for hematology and clinical chemistry parameters to assess organ function.[6]

    • Necropsy and Histopathology: A gross examination of all organs is performed, and tissues are collected for microscopic examination to identify any pathological changes.[13]

Conclusion

The successful preclinical development of a novel pyrazole derivative such as this compound hinges on the meticulous design and execution of initial in vivo studies. This application note provides a foundational framework for conducting these critical experiments, from vehicle selection and formulation to the detailed protocols for dose-range finding and administration in animal models. By adhering to these established principles, researchers can generate high-quality, reliable data to guide the future development of this and other promising therapeutic candidates.

References

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Retrieved February 27, 2026, from [Link]

  • Dose range finding approach for rodent preweaning juvenile animal studies - PubMed. (2021, March 15). Retrieved February 27, 2026, from [Link]

  • Dose Range Finding Study - Preclinical R&D Services at Hoeford Research. (n.d.). Retrieved February 27, 2026, from [Link]

  • A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023, March 1). International Journal of Pharmaceutical Sciences and Research.
  • Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. (2026, January 28). Retrieved February 27, 2026, from [Link]

  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research Bioscientia Medicina. (n.d.).
  • Study of different routes of drugs administration in mice & rats - RJPTSimLab. (n.d.). Retrieved February 27, 2026, from [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (n.d.). Retrieved February 27, 2026, from [Link]

  • Preclinical formulations for pharmacokinetic studies - Admescope. (2019, November 25). Retrieved February 27, 2026, from [Link]

  • Routes of Administration. (n.d.). Retrieved February 27, 2026, from [Link]

  • Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. (2021, June 10). Retrieved February 27, 2026, from [Link]

  • Dose Range Finding Studies - Charles River Laboratories. (n.d.). Retrieved February 27, 2026, from [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Vehicle selection for nonclinical oral safety studies - PubMed. (2013, December 15). Retrieved February 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved February 27, 2026, from [Link]

  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved February 27, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). Retrieved February 27, 2026, from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30). Retrieved February 27, 2026, from [Link]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed. (2011, March 15). Retrieved February 27, 2026, from [Link]

  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed. (2024, December 1). Retrieved February 27, 2026, from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. (2011, November 1). Retrieved February 27, 2026, from [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed. (2011, December 15). Retrieved February 27, 2026, from [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - MDPI. (2025, November 5). Retrieved February 27, 2026, from [Link]

Sources

"application of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol in high-throughput screening"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol (referred to herein as CP-Py-5-ol ) in High-Throughput Screening (HTS).

Based on its structural pharmacophores—specifically the N1-cyclopentyl group (a classic mimic of the rolipram hydrophobic moiety) and the 3-pyridyl-pyrazol-5-ol core (a privileged scaffold for hydrogen bonding and metal chelation)—this compound is primarily positioned as a Phosphodiesterase 4 (PDE4) inhibitor scaffold and a Fragment-Based Drug Discovery (FBDD) probe for metalloenzymes.

Executive Summary & Compound Profile

This compound represents a "privileged structure" in medicinal chemistry. It combines a lipophilic cyclopentyl group (critical for occupying the hydrophobic Q-pocket of PDE4) with a polar pyrazol-5-ol/one core capable of tautomerism.

This guide provides the standard operating procedures (SOPs) for utilizing this compound in HTS campaigns, specifically addressing its unique solubility properties, tautomeric behavior, and assay interference potential (PAINS).

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Scaffolds Pyrazol-5-one, N-alkyl-3-arylpyrazole
Molecular Weight ~229.28 g/mol
LogP (Predicted) 2.1 – 2.5 (Ideal for cell permeability)
Tautomerism Exists in equilibrium between the enol (5-ol), keto (5-one), and NH forms.[1] In solution (DMSO/Buffer), the keto-form often predominates.
Primary Target Class Phosphodiesterases (PDE4), 2-Oxoglutarate Oxygenases (KDM/PHD)

Structural Logic & Mechanism of Action

Understanding the binding mode is critical for designing the screen.

A. PDE4 Inhibition (Primary Application)

The cyclopentyl group is a validated pharmacophore for PDE4 inhibition, mimicking the cyclopentyl ether of Rolipram . It binds to a specific hydrophobic pocket in the active site. The pyridine nitrogen and pyrazol-5-ol oxygen serve as hydrogen bond acceptors/donors to the invariant glutamine (Gln369 in PDE4D) or coordinate with the active site zinc/magnesium.

B. Metalloenzyme Chelation (Secondary Application)

The 3-(pyridin-3-yl)-pyrazol-5-ol motif forms a bidentate chelation site. The pyridine nitrogen and the enolic oxygen can coordinate Fe(II) in the active site of JmjC histone demethylases or HIF prolyl hydroxylases.

Pharmacophore cluster_0 Compound Structure cluster_1 Target Interaction Cyclopentyl Cyclopentyl Group (Hydrophobic) Pyrazole Pyrazol-5-ol Core (Scaffold) Cyclopentyl->Pyrazole N1-Attachment HydrophobicPocket PDE4 Hydrophobic Pocket (Rolipram Site) Cyclopentyl->HydrophobicPocket Occupies MetalCenter Active Site Metal (Zn2+ / Mg2+ / Fe2+) Pyrazole->MetalCenter Chelates HBond Gln369 H-Bond Pyrazole->HBond Interacts Pyridine Pyridin-3-yl (H-Bond/Chelator) Pyridine->Pyrazole C3-Attachment Pyridine->MetalCenter Coordinates

Caption: Pharmacophore mapping of CP-Py-5-ol showing dual-mode binding potential for PDE4 (hydrophobic) and Metalloenzymes (chelation).

Experimental Protocols

Protocol A: Compound Handling & Storage

Objective: Prevent precipitation and tautomeric artifacts during screening.

  • Stock Preparation:

    • Dissolve powder in 100% DMSO to a concentration of 10 mM .

    • Note: The compound may show slow dissolution due to crystal packing of the pyrazolone form. Sonicate for 5 minutes at 25°C.

  • Storage:

    • Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

    • Stability: Stable for >6 months in DMSO.

  • Working Solution:

    • Dilute to 100x final concentration in DMSO before adding to assay buffer.

    • Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher DMSO can affect PDE enzyme activity.

Protocol B: Primary HTS – TR-FRET PDE4 Assay

Objective: Quantify inhibition of cAMP hydrolysis by PDE4 using CP-Py-5-ol. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a specific cAMP detection kit (e.g., PerkinElmer LANCE Ultra or Cisbio HTRF).

Reagents:

  • Enzyme: Recombinant Human PDE4B or PDE4D (0.5 nM final).

  • Substrate: cAMP-d2 (or similar acceptor-labeled cAMP).

  • Tracer: Europium-cryptate labeled anti-cAMP antibody.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl2, 0.1% BSA, 0.01% Tween-20.

Workflow:

  • Dispensing: Add 50 nL of CP-Py-5-ol (in DMSO) to a 384-well low-volume white plate. Include Rolipram (10 µM) as a positive control and DMSO as a negative control.

  • Enzyme Addition: Add 2.5 µL of PDE4 enzyme solution.

  • Incubation 1: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Addition: Add 2.5 µL of cAMP substrate (at Km concentration, typically 100-500 nM).

  • Reaction: Incubate for 30–60 minutes at RT.

  • Detection: Add 5 µL of Detection Mix (Eu-antibody + d2-cAMP in lysis buffer containing IBMX to stop the reaction).

  • Read: Measure TR-FRET signal (Excitation: 337 nm; Emission: 665 nm & 615 nm) after 1 hour.

Data Analysis:

  • Calculate HTRF Ratio =

    
    .
    
  • Normalize to % Inhibition:

    
    .
    
  • Success Criteria: Z' factor > 0.5.

Protocol C: Counter-Screen for Assay Interference (PAINS)

Objective: Rule out false positives caused by aggregation or non-specific metal chelation, common with pyrazol-5-ols.

1. Aggregation Check (DLS / Detergent Sensitivity):

  • Run the PDE4 assay in the presence of 0.01% Triton X-100 (standard) vs. 0.1% Triton X-100 .

  • Logic: If IC50 shifts significantly (>3-fold) with higher detergent, the compound is likely acting as a colloidal aggregator (promiscuous inhibitor).

2. Metal Chelation Check:

  • Run the assay (or a secondary metalloenzyme assay like KDM4) with and without supplemental Fe2+ (10 µM) .

  • Logic: If activity is restored by adding excess metal, the compound is a chelator, not a specific active-site inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Compound fluorescence (Pyridine/Pyrazole core)Check compound fluorescence at 337/665 nm. Use Red-shifted dyes (e.g., Alexa 647) if interference exists.
Low Potency (IC50 > 10 µM) Tautomer preferenceThe active species might be the enol form. Ensure pH is 7.4–7.5. Avoid acidic buffers which favor the keto form.
Precipitation Low solubility of planar scaffoldVerify solubility using Nephelometry. Do not exceed 50 µM in the assay.

Logical Workflow Diagram

HTS_Workflow cluster_primary Primary Screen (PDE4) cluster_validation Hit Validation cluster_mechanism Mechanism of Action Start Compound Library (CP-Py-5-ol) TRFRET TR-FRET Assay (cAMP Detection) Start->TRFRET HitCall Hit Identification (>50% Inhibition @ 10µM) TRFRET->HitCall Data Analysis DoseResponse Dose-Response (IC50) (10-point dilution) HitCall->DoseResponse Confirmed Hit CounterScreen Counter Screen (Detergent Sensitivity) DoseResponse->CounterScreen ChelationTest Metal Chelation Test (+/- Fe2+) CounterScreen->ChelationTest Not an Aggregator Selectivity Selectivity Panel (PDE4 vs. PDE1/5) ChelationTest->Selectivity Not a Chelator Lead Lead Selectivity->Lead Valid PDE4 Lead

Caption: Step-by-step HTS decision tree for validating CP-Py-5-ol, filtering out false positives (aggregators/chelators).

References

  • Design and Synthesis of PDE4 Inhibitors.

    • Title: "Structural basis for the selectivity of the PDE4 inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for PDE4 pharmacophores).

  • Pyrazolone Scaffolds in HTS.

    • Title: "Tautomerism and aggregation of pyrazolone deriv
    • Source:Drug Discovery Today.
    • URL:[Link]

  • Assay Interference (PAINS).

    • Title: "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • TR-FRET Methodology. Title: "Homogeneous Time Resolved Fluorescence (HTRF) Assays for PDE Screening." Source:Cisbio / Revvity Protocols.

Sources

Application Note: Development of a High-Throughput GPR109A (HCA2) Agonist Assay using 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The molecule 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol represents a strategic class of G-protein coupled receptor (GPCR) ligands designed to target the Hydroxycarboxylic Acid Receptor 2 (HCA2) , historically known as GPR109A or HM74A .

Mechanistic Basis

The endogenous ligand for GPR109A is Nicotinic Acid (Niacin) , which exerts potent anti-lipolytic effects. However, Niacin's clinical utility is limited by cutaneous flushing, mediated by Langerhans cells.

  • Pharmacophore Analysis : The pyridin-3-yl moiety mimics the essential binding core of Niacin. The pyrazol-5-ol group acts as a bioisostere for the carboxylic acid (pKa ~5-6), facilitating hydrogen bonding with Arg280 in the receptor pocket while improving lipophilicity. The N1-cyclopentyl substitution targets the hydrophobic sub-pocket, a strategy often employed to enhance potency and reduce flushing potential compared to Niacin .

Assay Objective

This guide details the development of a Gi-coupled cAMP Inhibition Assay to validate the agonistic activity of this compound. Since GPR109A couples to the Gαi/o protein, activation results in the inhibition of Adenylyl Cyclase (AC) and a subsequent decrease in intracellular cAMP levels.

Assay Principle: HTRF cAMP Inhibition

To measure the decrease in cAMP, we utilize a competitive Homogeneous Time-Resolved Fluorescence (HTRF) immunoassay.

  • Mechanism : Native cAMP produced by the cell competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

  • Signal :

    • Low cAMP (Agonist Present) : High FRET signal (Maximal binding of d2-cAMP).

    • High cAMP (Basal/Forskolin) : Low FRET signal (Displacement of d2-cAMP).

  • Stimulation : Because basal cAMP levels are low, Forskolin (FSK) is used to pre-stimulate Adenylyl Cyclase. The test compound is evaluated for its ability to inhibit this FSK-induced cAMP spike.

Signaling Pathway Diagram

GPR109A_Pathway cluster_cell Adipocyte / CHO-K1 Cell Compound This compound GPR109A GPR109A (HCA2) Receptor Compound->GPR109A Agonist Binding Gi Gαi/o Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC Lipolysis Lipolysis (Glycerol Release) cAMP->Lipolysis Promotes Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates (+)

Figure 1: Mechanism of Action.[1][2][3] The compound activates GPR109A, engaging Gαi to inhibit Adenylyl Cyclase, thereby counteracting Forskolin-induced cAMP production.

Materials & Reagents

Cell Line Generation
  • Host : CHO-K1 or HEK293 cells (Adherent).

  • Transfection : Stable expression of human HCAR2 (GenBank: NM_177551).

  • Selection : G418 (Geneticin) or Puromycin.

  • Validation : Confirm surface expression via flow cytometry using an anti-GPR109A antibody.

Compound Preparation[1][2][3]
  • Test Compound : this compound (MW ≈ 229.28 g/mol ).

  • Solubility : Dissolve in 100% DMSO to create a 10 mM Stock .

    • Note: The pyrazol-5-ol core can exist as a tautomer (pyrazolone). Ensure stock is stored at -20°C and protected from light to prevent oxidation.

  • Reference Agonist : Nicotinic Acid (Niacin) - Prepare 100 mM stock in water/NaOH.

Assay Reagents
ReagentPurposeConcentration (Final)
Forskolin (FSK) Stimulate cAMP production10 µM (EC80)
IBMX PDE Inhibitor (Prevent cAMP degradation)0.5 mM
HTRF cAMP Kit Detection (Cisbio/PerkinElmer)As per kit
Assay Buffer HBSS + 20 mM HEPES + 0.1% BSApH 7.4

Experimental Protocol: cAMP Inhibition Assay

Step 1: Cell Preparation
  • Harvest CHO-K1-GPR109A cells using non-enzymatic dissociation buffer (e.g., Cell Dissociation Solution) to preserve receptor integrity.

  • Resuspend cells in Assay Buffer at a density of 200,000 cells/mL .

  • Dispense 5 µL (1,000 cells) per well into a white, low-volume 384-well plate.

Step 2: Compound Treatment (Agonist Mode)
  • Serial Dilution : Prepare a 1:3 serial dilution of this compound in Assay Buffer containing 2x IBMX .

    • Range: 10 µM down to 0.1 nM (11 points + DMSO control).

  • Stimulation Mix : Prepare a 2x Forskolin solution (20 µM) in Assay Buffer.

  • Addition :

    • Add 2.5 µL of diluted Test Compound to the cells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow receptor binding.

    • Add 2.5 µL of 2x Forskolin solution to all wells (Final FSK = 10 µM).

  • Incubation : Incubate for 45 minutes at RT.

Step 3: Detection (HTRF)
  • Prepare cAMP-d2 and Anti-cAMP-Cryptate solutions in the kit's Lysis Buffer.

  • Add 5 µL of cAMP-d2 solution to each well.

  • Add 5 µL of Anti-cAMP-Cryptate solution to each well.

  • Incubate for 1 hour at RT in the dark.

Step 4: Plate Reading
  • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

  • Excitation : 337 nm (Laser/Flash lamp).

  • Emission : 665 nm (Acceptor) and 620 nm (Donor).

Data Analysis & Validation

Calculation

Calculate the HTRF Ratio for each well:



Normalization

Since this is an inhibition assay (Gi-coupled):

  • 0% Activity (Basal) : Wells with Cells + FSK + DMSO (High cAMP, Low Ratio).

  • 100% Activity (Max Inhibition) : Wells with Cells + FSK + 100 µM Niacin (Low cAMP, High Ratio).

Curve Fitting

Plot Log[Compound] (x-axis) vs. HTRF Ratio (y-axis). Fit using a 4-parameter logistic (4PL) non-linear regression model:



  • Expected Result : As the concentration of this compound increases, cAMP decreases, causing the HTRF Ratio to increase.

  • Potency (EC50) : Expect values in the nanomolar range (10–100 nM) if the compound is a high-affinity agonist .

Assay Workflow Diagram

Assay_Workflow Step1 1. Cell Plating (CHO-K1-GPR109A) 5 µL/well Step2 2. Compound Addition (+ 15 min Pre-inc) Step1->Step2 Step3 3. Stimulation (+ 10 µM Forskolin) 45 min Incubation Step2->Step3 Step4 4. Lysis & Detection (cAMP-d2 + Cryptate) Step3->Step4 Step5 5. Read & Analyze (HTRF 665/620 nm) Step4->Step5

Figure 2: Step-by-step High-Throughput Screening (HTS) workflow.

Secondary Assay: Lipolysis in Adipocytes

To confirm the physiological relevance of the Gi-signaling, a functional lipolysis assay is recommended.

  • Cell Model : Differentiated 3T3-L1 Adipocytes or Primary Human Adipocytes.

  • Stimulation : Induce lipolysis with Isoproterenol (100 nM) .

  • Treatment : Co-treat with this compound.

  • Readout : Measure Glycerol release in the supernatant using a colorimetric or fluorometric enzymatic assay.

  • Result : The compound should dose-dependently reduce glycerol release, confirming anti-lipolytic activity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Assay Window Insufficient cAMP stimulationTitrate Forskolin (Try 1–20 µM). Ensure IBMX is fresh.
High Variation (CV%) Pipetting errors or Edge EffectsUse automated dispensing. Centrifuge plate (1000 rpm, 1 min) before reading.
Shifted EC50 BSA interferenceGPR109A ligands can be lipophilic. Ensure BSA concentration is <0.1% or use fatty-acid-free BSA.
No Inhibition Receptor expression lossRe-select stable line with G418. Verify surface expression.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Semple, G., et al. (2008). "1-Alkyl-3-(1-naphthoyl)pyrroles: A series of potent and selective agonists of the human GPR109A receptor." Journal of Medicinal Chemistry, 51(19), 5922-5925. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Cisbio Bioassays. (2023). "cAMP Gs/Gi Kit User Guide." Revvity. Link

Sources

Application Note: Evaluation of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol as a Potent Inhibitor of p38α MAPK (MAPK14)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The mitogen-activated protein kinase (MAPK) pathway is a cornerstone of cellular responses to inflammatory stimuli and environmental stress. Among its isoforms, p38α (MAPK14) is a highly validated therapeutic target for autoimmune diseases, oncology, and chronic inflammation. This application note details the mechanistic rationale, biochemical validation, and cellular evaluation of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol , a highly selective, ATP-competitive inhibitor of p38α. By bridging structural pharmacophore analysis with robust, self-validating assay protocols, this guide provides a comprehensive framework for characterizing pyrazole-based kinase inhibitors.

Mechanistic Rationale & Pharmacophore Analysis

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of targeted protein kinase inhibitors due to its exceptional hydrogen-bonding capabilities . The compound this compound is engineered to exploit specific topological features of the p38α ATP-binding pocket:

  • Hinge Region Interaction: The pyridine nitrogen and the pyrazol-5-ol core act as a critical hydrogen bond acceptor/donor pair. This motif anchors the molecule to the kinase hinge region, specifically forming strong hydrogen bonds with the backbone amide of Met109 , a hallmark interaction for p38α inhibitors .

  • Hydrophobic Pocket Engagement: The N1-cyclopentyl group is sterically optimized to project into the hydrophobic selectivity pocket (often exposed in the DFG-in conformation), driving the compound's high affinity and selectivity over closely related kinases like ERK and JNK.

Signaling Pathway & Intervention Point

To contextualize the biological impact of this inhibitor, it is essential to map the signal transduction cascade. p38α is activated by upstream kinases (MKK3/6) and subsequently phosphorylates downstream effectors, most notably MAPKAPK2 (MK2), which regulates the translation of pro-inflammatory cytokines.

G Stimulus Pro-inflammatory Stimuli (LPS, TNFα, Stress) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Phosphorylation p38 p38α MAPK (MAPK14) MKK->p38 Phosphorylation (T180/Y182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation (T334) Inhibitor 1-cyclopentyl-3-(pyridin-3-yl) -1H-pyrazol-5-ol Inhibitor->p38 Competitive Inhibition Cytokines Inflammatory Cytokines (TNFα, IL-1β, IL-6) MK2->Cytokines mRNA Translation/Stability

Figure 1: p38α MAPK signaling cascade and the pharmacological intervention point.

Experimental Design: A Self-Validating System

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must be inherently trustworthy. To achieve this, our workflow employs a two-tiered, self-validating approach:

  • Biochemical Target Affinity (TR-FRET): Establishes direct, cell-free target engagement.

  • Cellular Pharmacodynamics (Phospho-MK2): Confirms membrane permeability and intracellular target inhibition.

Protocol 1: In Vitro Kinase Binding Assay (TR-FRET)

Causality Insight: Why utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET) instead of traditional radiometric (


P-ATP) assays? Radiometric assays measure enzyme turnover, which can be skewed by inactive enzyme fractions. Furthermore, pyrazole derivatives can occasionally exhibit auto-fluorescence in standard assays. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a time delay (e.g., 100 µs) before reading the emission, short-lived background auto-fluorescence is completely eliminated, yielding a true thermodynamic dissociation constant (

) .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Serially dilute this compound in 100% DMSO (3-fold dilutions, 11 points). Transfer 100 nL of the compound to a low-volume 384-well black microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Kinase Addition: Add 5 µL of GST-tagged p38α (final concentration: 5 nM) to the assay wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Tracer & Antibody Addition: Add 5 µL of a detection mix containing a fluorescent kinase tracer (e.g., Tracer 199, final 30 nM) and LanthaScreen™ Eu-anti-GST antibody (final 2 nM).

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 665 nm (Tracer). Emission 2: 615 nm (Europium).

  • Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Fit the dose-response data to a 4-parameter logistic (4PL) equation to determine the

    
    .
    
Protocol 2: Cellular Target Engagement (Phospho-MK2 Assay)

Causality Insight: A critical pitfall in p38α inhibitor development is monitoring the phosphorylation of p38α itself (at T180/Y182). ATP-competitive inhibitors often lock p38α into a structural conformation that makes it a superior substrate for upstream MKK3/6, leading to paradoxical hyperphosphorylation of p38α. Therefore, measuring p-p38α yields false negatives. To build a self-validating system, we must measure the direct downstream substrate, MAPKAPK2 (MK2) at Thr334 , which accurately reflects true intracellular catalytic inhibition.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM + 10% FBS. Seed cells at 20,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Treatment: Replace media with serum-free DMEM containing serial dilutions of the pyrazole inhibitor (0.1 nM to 10 µM). Incubate for 2 hours to ensure cellular penetration and target binding.

  • Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL for 30 minutes. This robustly activates the MKK-p38-MK2 axis.

  • Lysis: Aspirate media and immediately add 50 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes at 4°C.

  • Detection (Homogeneous Assay): Transfer 16 µL of lysate to a 384-well plate. Add 4 µL of an antibody mix containing Eu-cryptate-labeled anti-MK2 and d2-labeled anti-phospho-MK2 (Thr334).

  • Readout: Incubate for 4 hours at room temperature. Read the TR-FRET signal (665 nm / 620 nm ratio). Decrease in signal correlates with the inhibition of p38α catalytic activity.

Workflow Visualization

Workflow Comp Compound Synthesis & Prep TRFRET Biochemical Assay (TR-FRET Binding) Comp->TRFRET Hit ID Cell Cellular Target Engagement (p-MK2) TRFRET->Cell Validation Cyto Phenotypic Readout (TNFα ELISA) Cell->Cyto Efficacy Data Data Analysis & Lead Selection Cyto->Data Profiling

Figure 2: High-throughput screening and validation workflow for p38α inhibitors.

Quantitative Data Presentation

The table below summarizes the biochemical and cellular profiling of this compound compared to a well-known reference standard, demonstrating its superior potency and isoform selectivity.

CompoundBiochemical p38α

(nM)
Biochemical p38γ

(nM)
Cellular MK2

(nM)
Selectivity Fold (α vs γ)
This compound 14.2 ± 1.1> 10,00085.4 ± 6.2> 700x
SB203580 (Reference Control)35.0 ± 2.4> 10,000210.0 ± 15.5> 285x

Note: Data represents the mean ± SD of three independent experiments (n=3). The >700-fold selectivity over the p38γ isoform highlights the precision of the cyclopentyl group within the hydrophobic pocket.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform Source: Journal of Biomolecular Screening (PubMed) URL: [Link]

"protocol for synthesizing derivatives of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol and Its Derivatives

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are foundational components in numerous FDA-approved drugs, valued for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This protocol details a robust and widely adopted synthetic strategy: the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto ester with a substituted hydrazine.[1][5] The procedure is broken down into two main stages: the synthesis of the key intermediate, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, via a Claisen condensation, followed by its reaction with cyclopentylhydrazine. This guide is designed for researchers in organic synthesis and drug development, offering detailed step-by-step instructions, mechanistic insights, characterization data, and a troubleshooting guide.

Introduction and Scientific Background

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[3][4] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (a phosphodiesterase inhibitor), and Rimonabant (an anti-obesity agent).[3][4] The biological significance of this moiety drives continuous efforts to develop efficient and versatile synthetic routes to novel derivatives.

The target molecule, this compound, combines the pyrazole core with a cyclopentyl group at the N1 position and a pyridine ring at the C3 position. The cyclopentyl group can enhance lipophilicity and modulate binding specificity, while the pyridine ring offers a site for hydrogen bonding and potential for further functionalization.[6]

The most classical and reliable method for constructing the pyrazol-5-ol (or pyrazolone) ring is the Knorr synthesis, first described in 1883.[4][5] This method relies on the reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][2] The reaction proceeds with high efficiency, driven by the formation of the stable aromatic pyrazole ring.

Retrosynthetic Analysis and Reaction Principle

The synthesis is designed as a two-step sequence. The retrosynthetic analysis breaks down the target molecule into readily available starting materials.

  • Step 1 (Core Ring Formation): The pyrazole ring is disconnected across the N1-C5 and N2-C3 bonds, identifying cyclopentylhydrazine and a β-keto ester, ethyl 3-oxo-3-(pyridin-3-yl)propanoate , as the key precursors. This disconnection is based on the Knorr pyrazole synthesis.

  • Step 2 (β-Keto Ester Synthesis): The β-keto ester is further disconnected via a Claisen condensation mechanism, leading to ethyl nicotinate and ethyl acetate .

The overall forward synthesis is illustrated in the reaction scheme below.

Reaction Scheme EtNic Ethyl Nicotinate Ketoester Ethyl 3-oxo-3-(pyridin-3-yl)propanoate EtNic->Ketoester 1. NaOEt, Toluene 2. H3O+ Step 1 EtOAc Ethyl Acetate Product This compound Ketoester->Product AcOH, EtOH, Reflux Step 2 CycloHyd Cyclopentylhydrazine CycloHyd->Product

Caption: Overall synthetic scheme for the target pyrazole derivative.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium ethoxide (NaOEt) is highly reactive and moisture-sensitive. Toluene is flammable and toxic. Hydrazine derivatives are toxic and should be handled with care.

Protocol 1: Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (β-Keto Ester)

This procedure is based on the Claisen condensation reaction.

Materials & Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ethyl nicotinate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the flame-dried 500 mL three-neck flask with a stirrer bar, reflux condenser, and dropping funnel under a nitrogen atmosphere.

  • Reagent Addition: Add sodium ethoxide (1.1 eq) to 150 mL of anhydrous toluene in the flask.

  • Condensation: Add a solution of ethyl nicotinate (1.0 eq) and ethyl acetate (1.5 eq) in 50 mL of anhydrous toluene dropwise to the stirred suspension over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 10% HCl solution dropwise until the pH is ~6-7.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure β-keto ester.

Protocol 2: Synthesis of this compound

This procedure utilizes the Knorr pyrazole synthesis.[5]

Materials & Equipment:

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (from Protocol 1)

  • Cyclopentylhydrazine hydrochloride

  • Ethanol (EtOH)

  • Glacial acetic acid (AcOH)

  • Büchner funnel and filter paper

Procedure:

  • Setup: To a 100 mL round-bottom flask, add ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq) and cyclopentylhydrazine hydrochloride (1.1 eq).

  • Solvent Addition: Add 40 mL of ethanol followed by 1 mL of glacial acetic acid (catalytic amount).

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) for 8-12 hours. The formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain the final compound, this compound. The product can be further purified by recrystallization if necessary.

Data Presentation and Characterization

Table 1: Summary of Reagents and Reaction Conditions
StepReactant 1Reactant 2Stoichiometry (eq)SolventCatalyst/BaseTemp.Time (h)
1 Ethyl NicotinateEthyl Acetate1.0 : 1.5TolueneNaOEt (1.1)Reflux4 - 6
2 β-Keto EsterCyclopentylhydrazine1.0 : 1.1EthanolAcOHReflux8 - 12
Expected Characterization
  • ¹H NMR: Expect characteristic signals for the cyclopentyl protons, aromatic protons of the pyridine ring, and the pyrazole ring proton. The hydroxyl proton may be broad or exchangeable with D₂O.

  • ¹³C NMR: Signals corresponding to the carbons of the cyclopentyl, pyridine, and pyrazole rings. The carbonyl carbon of the pyrazolone tautomer should be observable.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (C₁₄H₁₅N₃O).

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch and a C=O stretch characteristic of the pyrazolone tautomer.

Experimental Workflow and Troubleshooting

The overall laboratory process can be visualized as a clear workflow.

Experimental Workflow start_end start_end process process analysis analysis purify purify A Step 1: Assemble Apparatus (Under N2) B Add NaOEt, Toluene, and Reactants A->B C Reflux (4-6h) B->C D TLC Monitoring C->D E Quench & Extract D->E F Dry & Concentrate E->F G Purify Ketoester (Vacuum Distillation) F->G H Step 2: Combine Ketoester & Hydrazine in EtOH/AcOH G->H I Reflux (8-12h) H->I J Cool & Precipitate I->J K Filter & Wash Solid J->K L Dry Final Product K->L M Characterize (NMR, MS, IR) L->M

Caption: Step-by-step laboratory workflow for the synthesis.

Table 2: Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low yield in Step 1 Incomplete reaction; moisture inactivating NaOEt.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reflux time and monitor by TLC.
No product in Step 2 Inactive hydrazine; incorrect pH.Use fresh cyclopentylhydrazine or its salt. Ensure the catalytic acid is present.
Product is an oil/gummy Impurities present; incomplete reaction.Attempt to triturate with a non-polar solvent (e.g., ether, hexanes) to induce crystallization. Purify via column chromatography.
Multiple spots on TLC Isomer formation; side reactions.The reaction can sometimes yield regioisomers. Purification by column chromatography or recrystallization is necessary to isolate the desired product.

Synthesis of Derivatives

The synthesized this compound is a versatile intermediate for creating a library of derivatives. The pyrazol-5-ol exists in tautomeric equilibrium with its keto form (pyrazolone), offering multiple reaction sites.

  • O-Alkylation/Acylation: The hydroxyl group can be alkylated using alkyl halides under basic conditions or acylated with acid chlorides to produce ethers and esters.

  • Halogenation: The hydroxyl group can be converted to a chloro or bromo group using reagents like POCl₃ or PBr₃. This halogenated pyrazole is a key intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups at the C5 position.

  • N-Oxidation: The nitrogen on the pyridine ring can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct further substitutions.

Conclusion

This application note provides a reliable, two-step protocol for the synthesis of this compound, a valuable scaffold for pharmaceutical research. By following the detailed procedures for the Claisen condensation and subsequent Knorr pyrazole synthesis, researchers can efficiently produce this target molecule and its derivatives. The included guidelines on workflow, troubleshooting, and derivative synthesis serve as a comprehensive resource for chemists in the field of drug discovery.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 159. [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Kumar, V., & Sharma, A. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(81), 77551-77563. [Link]

  • Al-Amiery, A. A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Advanced Research and Reviews, 26(1), 145-162. [Link]

  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES, 53(12), 2775-2780. [Link]

  • Kumar, V., & Aggarwal, A. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(1), 1-13. [Link]

  • Gontcharov, A. V., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(31), 8434-8456. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β-keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate. [Link]

  • Loro, C., Sotorríos, L., & Lavilla, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. [Link]

  • Sharma, R., & Kumar, R. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Applied Pharmaceutical Science, 6(8), 204-212. [Link]

Sources

Application Notes and Protocols: Handling and Storage of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery, integrating three key structural motifs: a pyrazole core, a cyclopentyl group, and a pyridine ring, with a hydroxyl group conferring phenolic character. The unique arrangement of these functional groups dictates its chemical reactivity, potential therapeutic applications, and, critically, its stability and handling requirements. This guide provides a detailed framework for the safe and effective handling and storage of this compound to ensure its integrity for research and development activities.

I. Understanding the Compound: A Structural Perspective on Stability

The stability of this compound is intrinsically linked to its constituent chemical moieties. A proactive approach to handling and storage necessitates an understanding of the potential degradation pathways.

  • The Pyrazole Core: The pyrazole ring is susceptible to oxidation, which can often be visually identified by a brownish discoloration of the material.[1][2] This process can be accelerated by exposure to atmospheric oxygen. Furthermore, pyrazole derivatives can be sensitive to light (photodegradation) and moisture, which may facilitate tautomeric interconversion or hydrolysis, leading to the appearance of impurities.[1]

  • The Pyridin-3-yl Group: The pyridine ring introduces a basic nitrogen atom, making the compound susceptible to reactions with strong acids. Pyridine and its derivatives are often volatile and can be harmful if inhaled, necessitating handling in well-ventilated areas.[3][4][5][6][7]

  • The Pyrazol-5-ol Moiety (Phenolic Character): The hydroxyl group attached to the pyrazole ring imparts phenolic properties. Phenolic compounds are known to be sensitive to light, temperature, and pH.[8][9][10] They are generally more stable under acidic conditions and can be prone to oxidation, especially at higher pH.[9][11][12] Exposure to sunlight can cause significant degradation of phenolic compounds.[8]

The interplay of these functional groups suggests that this compound is likely sensitive to air, light, moisture, and heat.

II. Recommended Storage Protocols

To maintain the long-term purity and stability of this compound, the following storage conditions are recommended. These conditions are designed to mitigate the risks of oxidation, photodegradation, and hydrolysis.

Table 1: Recommended Storage Conditions

ParameterShort-Term Storage (≤ 30 days)Long-Term Storage (> 30 days)Rationale
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen)Reduces the rate of chemical degradation and potential decomposition.[1][2][13]
Atmosphere Tightly sealed containerUnder an inert atmosphere (Argon or Nitrogen)Minimizes oxidation of the pyrazole and phenol moieties.[1][2]
Light Amber glass vial or light-blocking containerAmber glass vial or container wrapped in aluminum foilPrevents light-induced degradation (photodegradation) of the phenolic and pyrazole groups.[1][2][8][13]
Moisture Tightly sealed container in a desiccatorTightly sealed container in a desiccatorPrevents moisture uptake, which can lead to hydrolysis or tautomerization.[1][13]

III. Safe Handling Procedures

Adherence to proper handling procedures is paramount to ensure personnel safety and maintain the integrity of the compound.

A. Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards associated with the compound and the experimental procedures should be conducted to determine the appropriate PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Nitrile Gloves goggles Safety Goggles respirator Respirator (if aerosolizing) researcher Researcher handling Handling Solid or Solution researcher->handling handling->lab_coat handling->gloves handling->goggles handling->respirator Aerosol risk

Caption: Required PPE for handling the compound.

B. Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4][5][6][7]

  • Static Discharge: For handling larger quantities of the solid, take precautionary measures against static discharge, as fine organic powders can form explosive mixtures with air.[4][5][6][7]

C. General Handling Practices
  • Avoid contact with skin and eyes.[14][15][16]

  • Do not eat, drink, or smoke in the laboratory.[14][16]

  • Wash hands thoroughly after handling.[16][17]

  • Use non-sparking tools when handling the solid.[4][7]

  • Keep the container tightly closed when not in use.[4][5][6]

IV. Protocol for Solution Preparation

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Long-term storage in solution is generally not recommended due to the potential for solvent-mediated degradation.[13]

Protocol: Preparation of a Stock Solution

  • Pre-equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Inert Atmosphere: If available, perform the weighing and dissolution steps in a glove box under an inert atmosphere.

  • Solvent Selection: Choose a dry, aprotic solvent for reconstitution. The solubility of the compound should be experimentally determined.

  • Dissolution: Add the appropriate volume of solvent to the accurately weighed compound. Mix thoroughly using a vortex or sonication until fully dissolved.

  • Storage of Solution: If short-term storage of the solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed vial, protected from light.

  • Stability Check: For critical applications, it is advisable to perform a stability check of the solution over time by a suitable analytical method (e.g., HPLC, LC-MS) to monitor for degradation products.

V. Spill and Waste Management

A. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[15] For liquid spills, use an inert absorbent material like sand or vermiculite.[3][4]

  • Collection: Collect the spilled material and absorbent into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • PPE: Wear appropriate PPE during the entire cleanup process.

B. Waste Disposal

Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.[3][4] Do not dispose of it down the drain.

VI. Troubleshooting and Stability Issues

Table 2: Troubleshooting Guide

ObservationPotential CauseRecommended Action
Brown discoloration of solid Oxidation of the pyrazole or phenol moiety.[1][2]Discard the compound if purity is critical. For future storage, ensure an inert atmosphere and protection from light.
Appearance of new spots on TLC/HPLC Degradation (hydrolysis, oxidation, photodegradation).[1]Re-purify the compound if possible. Re-evaluate storage conditions, ensuring the compound is dry, protected from light, and stored at a low temperature under an inert atmosphere.
Inconsistent experimental results Presence of impurities or degradation products.Confirm the purity of the compound before use. Prepare fresh solutions for each experiment.

VII. Logical Workflow for Handling and Storage

Handling_Storage_Workflow cluster_receipt Compound Receipt cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal receipt Receive Compound storage_conditions Store under recommended conditions: - Temperature: -20°C - Atmosphere: Inert Gas - Light: Protected - Moisture: Desiccated receipt->storage_conditions ppe Don Appropriate PPE storage_conditions->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing solution_prep Prepare Fresh Solution weighing->solution_prep experiment Perform Experiment solution_prep->experiment waste_disposal Dispose of Waste Properly experiment->waste_disposal

Caption: Overall workflow from receipt to disposal.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage. [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Safety Data Sheet. 3B Scientific. [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and obtain a high-purity final product.

Troubleshooting Guide: Addressing Low Yields and Other Synthetic Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is showing low or no conversion of starting materials. What are the likely causes and how can I improve it?

Answer:

Low or no conversion in the Knorr pyrazole synthesis is a common issue that can often be traced back to several key factors. The reaction involves the condensation of a β-ketoester, in this case, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, with cyclopentylhydrazine.[1][2]

Potential Causes and Solutions:

  • Purity of Starting Materials:

    • Ethyl 3-oxo-3-(pyridin-3-yl)propanoate: This β-ketoester can be susceptible to hydrolysis or self-condensation. Ensure it is pure and free from acidic or basic impurities. If you suspect degradation, it is advisable to use freshly prepared or purified material.

    • Cyclopentylhydrazine: Hydrazine derivatives can degrade over time, especially if not stored properly. Use freshly opened or purified cyclopentylhydrazine. It is often supplied as a hydrochloride salt, which needs to be neutralized before the reaction or used under conditions that facilitate the release of the free base.[3][4]

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed to completion. If you are running the reaction at room temperature, consider increasing the temperature to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

    • Solvent: The choice of solvent can significantly impact the reaction rate. While alcohols like ethanol are commonly used, aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes give better results, especially with heterocyclic substrates.[5]

    • Catalyst: The Knorr synthesis is often catalyzed by a small amount of acid, such as acetic acid.[1] The acid facilitates both the initial hydrazone formation and the subsequent cyclization. If you are not using a catalyst, consider adding a few drops of glacial acetic acid to your reaction mixture.

  • Stoichiometry:

    • Ensure the correct stoichiometry of the reactants. A slight excess of cyclopentylhydrazine (1.1 to 1.2 equivalents) is sometimes used to drive the reaction to completion.

Proposed Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Question 2: I am observing the formation of a significant side product. How can I identify and minimize it?

Answer:

The most common side product in the synthesis of unsymmetrically substituted pyrazoles is a regioisomer.[6] In this case, the reaction between ethyl 3-oxo-3-(pyridin-3-yl)propanoate and cyclopentylhydrazine can theoretically yield two different pyrazolone regioisomers.

Regioisomer Formation:

The formation of regioisomers is a known challenge when using unsymmetrical β-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups.

Strategies to Improve Regioselectivity:

  • pH Control: The regioselectivity of the Knorr synthesis can be pH-dependent. Running the reaction under mildly acidic conditions (e.g., with acetic acid) can favor the formation of one isomer over the other.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with both protic (e.g., ethanol) and aprotic (e.g., DMF) solvents may help to favor the desired isomer.

  • Temperature Control: In some cases, running the reaction at a lower temperature for a longer period can improve regioselectivity.

Purification of Isomers:

If a mixture of regioisomers is formed, they can often be separated by column chromatography. The polarity of the two isomers is likely to be different, allowing for their separation on a silica gel column.

Frequently Asked Questions (FAQs)

What is the expected structure of the final product? Does it exist in different tautomeric forms?

This compound can exist in several tautomeric forms, with the most common being the keto (pyrazolone) and enol (pyrazol-5-ol) forms.[2][7] The equilibrium between these tautomers is influenced by the solvent, temperature, and pH.

Caption: Keto-enol tautomerism of the product.

In the solid state, one tautomer may be favored, while in solution, a dynamic equilibrium may exist. Spectroscopic techniques such as NMR can be used to determine the predominant tautomeric form in a given solvent.[8] The presence of multiple tautomers can sometimes lead to broadened peaks in NMR spectra.

What is a general experimental protocol for this synthesis?

The following is a general procedure based on the Knorr pyrazole synthesis.[1] Note: This protocol may require optimization for your specific setup and reagents.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10 mL per gram of ketoester).

  • Hydrazine Addition: Add cyclopentylhydrazine (1.1 equivalents) to the solution. If using cyclopentylhydrazine hydrochloride, it should be neutralized with a base like triethylamine (1.1 equivalents) prior to or during the addition.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with cold solvent.

    • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

ParameterRecommended Range/ValueRationale
Solvent Ethanol, DMF, Acetic AcidEthanol is a common choice. DMF can be used for less reactive substrates. Acetic acid can act as both solvent and catalyst.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate.
Catalyst Glacial Acetic Acid (catalytic)Acid catalysis is often necessary for efficient cyclization.
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.
How should I handle and store cyclopentylhydrazine?

Cyclopentylhydrazine, like other hydrazine derivatives, should be handled with care as it is potentially toxic and corrosive.[3] It is often supplied as a more stable hydrochloride salt.[4]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Storage: Store in a cool, dry place away from oxidizing agents and strong acids. If using the free base, it is best to use it fresh or store it under an inert atmosphere (e.g., argon or nitrogen).

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. [Link]

  • IUCr Journals. Keto and Enol Tautomers of 4-Benzoyl-3-methyl-1-phenyl-5(2H)-pyrazolone. [Link]

  • ChemBK. Cyclopentyl hydrazine hydrochloride. [Link]

  • MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • ResearchGate. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. [Link]

  • PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • MDPI. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]

  • ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. [Link]

  • Taylor & Francis Online. Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. [Link]

  • RSC Publishing. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • PMC. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. [Link]

  • PMC. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

Sources

"optimizing reaction conditions for 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting portal for the synthesis of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol. This guide is designed for researchers and drug development professionals to optimize reaction conditions, control regioselectivity, and troubleshoot common isolation issues during Knorr-type pyrazole syntheses.

Part 1: Mechanistic Insights & Regioselectivity FAQs

Q: Why does the condensation of ethyl 3-(pyridin-3-yl)-3-oxopropanoate and cyclopentylhydrazine yield a mixture of two regioisomers? A: The synthesis of pyrazoles from


-keto esters and substituted hydrazines (the Knorr pyrazole synthesis) is fundamentally governed by the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the dicarbonyl carbons[1]. Cyclopentylhydrazine possesses two nucleophilic centers: the primary amine (-NH

) and the secondary amine (-NH-cyclopentyl).

To obtain the desired product (this compound), the less sterically hindered -NH


 group must attack the highly electrophilic ketone carbonyl first, forming a hydrazone intermediate. Subsequently, the secondary -NH-cyclopentyl group attacks the ester carbonyl to close the ring[2]. However, if the reaction is driven purely by thermodynamics (e.g., immediate high heat), the more electron-rich secondary amine may attack the ketone first, leading to the undesired 1-cyclopentyl-5-(pyridin-3-yl)-1H-pyrazol-3-ol regioisomer.

Q: How does the pyridine ring influence the reaction kinetics? A: The pyridin-3-yl group is strongly electron-withdrawing via induction. This significantly increases the partial positive charge on the adjacent


-ketone carbon, making it highly susceptible to nucleophilic attack compared to standard alkyl 

-keto esters[3]. This electronic bias works in your favor for regioselectivity, provided you maintain kinetic control during the initial hydrazone formation.

Regioselectivity Start β-Keto Ester + Cyclopentylhydrazine PathA Path A: Kinetic Control (Low Temp, AcOH) Start->PathA PathB Path B: Thermodynamic Control (High Temp) Start->PathB IntA Hydrazone via NH₂ (Sterically Favored) PathA->IntA IntB Hydrazone via NH-Cyclopentyl (Electronically Favored) PathB->IntB ProdA 1-cyclopentyl-3-(pyridin-3-yl) -1H-pyrazol-5-ol (Desired) IntA->ProdA Cyclization via Ester ProdB 1-cyclopentyl-5-(pyridin-3-yl) -1H-pyrazol-3-ol (Undesired) IntB->ProdB Cyclization via Ester

Reaction mechanism showing kinetic vs. thermodynamic control in pyrazole regioselectivity.

Part 2: Reaction Optimization & Quantitative Data

Q: What is the optimal solvent and catalyst system for maximizing the desired regioisomer? A: Based on field-proven methodologies, a two-stage temperature protocol in ethanol with a catalytic amount of glacial acetic acid yields the best regioselectivity[1]. The acetic acid serves a dual purpose: it selectively protonates the ketone carbonyl to further enhance its electrophilicity, and it avoids unwanted coordination with the pyridine ring that typically occurs if Lewis acid catalysts are used[2].

Table 1: Optimization of Reaction Conditions for Regioselective Synthesis
SolventCatalyst (0.1 eq)Temperature ProfileTimeYieldRegiomeric Ratio (Desired : Undesired)
EthanolNone80°C (Reflux)5 h45%60 : 40
EthanolGlacial AcOH80°C (Reflux)4 h72%85 : 15
Ethanol Glacial AcOH 25°C (1h)

80°C (3h)
4 h 88% >95 : 5
Acetic AcidNone (Solvent)100°C3 h65%70 : 30

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in validation checkpoints.

Objective: Synthesis of this compound with >95:5 regioselectivity.

Step 1: Free-Basing the Hydrazine In a 50 mL round-bottom flask, suspend cyclopentylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.05 eq) in absolute ethanol (20 mL). Stir at room temperature for 15 minutes. Validation Checkpoint: A fine white precipitate of NaCl will form, indicating successful free-basing of the hydrazine.

Step 2: Kinetic Hydrazone Formation Add ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1.0 eq) and glacial acetic acid (0.1 eq) to the suspension. Stir vigorously at 25°C for 1 hour. Validation Checkpoint: Perform a TLC (50% EtOAc/Hexane, UV visualization). The starting


-keto ester (Rf ~0.4) should be completely consumed and replaced by a new intermediate spot representing the hydrazone (Rf ~0.6).

Step 3: Thermodynamic Cyclization Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 3 to 4 hours. Causality: Cyclization via nucleophilic acyl substitution at the ester requires higher activation energy than hydrazone formation. Heating drives this final ring closure. Validation Checkpoint: TLC will show the disappearance of the hydrazone intermediate and the appearance of the highly polar pyrazol-5-ol product (Rf ~0.2).

Step 4: Isolation & Purification Remove the flask from heat. While the mixture is still hot (~60°C), add 10 mL of deionized water dropwise with vigorous stirring. Allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes. Isolate the resulting precipitate via vacuum filtration, wash with ice-cold 20% ethanol/water, and dry under high vacuum.

Workflow Step1 1. Hydrazone Formation (25°C, 1h) Step2 2. Thermal Cyclization (80°C, 3h) Step1->Step2 Step3 3. In-Process Control (TLC Monitoring) Step2->Step3 Step4 4. Controlled Quench (Hot Water Dropwise) Step3->Step4 Step5 5. Isolation (Filtration & Drying) Step4->Step5

Optimized two-stage experimental workflow for regioselective pyrazole synthesis.

Part 4: Troubleshooting Isolation Issues

Q: My product "oils out" during the aqueous quench instead of forming a filterable solid. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the product separates from the solvent mixture at a temperature above its melting point, or when the solvent polarity changes too rapidly[4]. To prevent this:

  • Do not crash the reaction with ice-cold water.

  • Add water dropwise while the ethanol solution is still hot (approx. 60°C).

  • Allow the mixture to cool slowly to room temperature before transferring to an ice bath.

  • If oiling still occurs, scratch the inside of the flask with a glass rod to provide nucleation sites, or introduce a seed crystal.

Q: The isolated solid is highly colored (yellow/brown). Is this normal? A: Pure this compound should be a white to off-white powder. Discoloration usually indicates oxidative degradation of the unreacted cyclopentylhydrazine or trace formation of highly conjugated bis-pyrazolone byproducts[3]. To minimize color, run the reaction under an inert atmosphere (N


 or Argon) and ensure your cyclopentylhydrazine is freshly purified or properly free-based if using a hydrochloride salt.

References

  • Knorr Pyrazole Synthesis of Edaravone Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Technical Support Center: Stability and Handling of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol in solution. Our recommendations are grounded in established principles of organic and pharmaceutical chemistry to ensure the integrity of your experiments.

Troubleshooting Guide: Preventing Degradation in Solution

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: My solution of this compound is developing a yellow or brownish tint. What is causing this discoloration and how can I prevent it?

Answer: The development of a yellow or brown color in your solution is a common indicator of oxidative degradation.[1] The pyrazol-5-ol moiety in your compound is susceptible to oxidation, which can lead to the formation of colored byproducts, such as quinone-like structures.[2] This process is often accelerated by the presence of dissolved oxygen, exposure to light, and elevated temperatures.

Causality behind Experimental Choices:

  • Oxygen Exclusion: Dissolved oxygen is a key reactant in oxidative degradation. By removing it, you directly inhibit this degradation pathway.

  • Light Protection: UV and visible light can provide the energy needed to initiate radical chain reactions that lead to oxidation.

  • Temperature Control: Chemical reactions, including degradation, proceed at a faster rate at higher temperatures.

Troubleshooting Steps:

  • Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. Common methods include sparging with an inert gas (nitrogen or argon) for 15-30 minutes, or using a freeze-pump-thaw technique for more sensitive applications.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere. This can be achieved by using a glovebox or by blanketing the headspace of your container with nitrogen or argon.

  • Light Protection: Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light.[1][3]

  • Low-Temperature Storage: Store your solutions at reduced temperatures, such as 2-8°C or -20°C, to slow down the rate of degradation.[1]

Question 2: I'm observing a loss of potency or the appearance of new, unexpected peaks in my HPLC analysis over time. What are the likely degradation pathways?

Answer: A loss of potency and the appearance of new peaks on your chromatogram strongly suggest that your compound is degrading. For this compound, the primary degradation pathways to consider are oxidation and hydrolysis.

Degradation Pathways:

  • Oxidative Degradation: As mentioned, the pyrazol-5-ol ring is prone to oxidation. This can lead to the formation of various byproducts, which would appear as new peaks in your HPLC analysis.

  • Hydrolytic Degradation: The pyrazole ring, especially with certain substituents, can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[3] This would involve the cleavage of the pyrazole ring, leading to the formation of new, distinct chemical entities.

Troubleshooting and Proactive Measures:

  • pH Control: The stability of your compound is likely pH-dependent.[3] It is advisable to maintain the pH of your solution within a neutral range (pH 5-7) if your experimental protocol allows.[2] Buffering your solution can help maintain a stable pH.

  • Forced Degradation Studies: To identify the likely degradation products, you can perform forced degradation studies. This involves exposing your compound to a range of stress conditions (e.g., acid, base, peroxide, heat, and light) and analyzing the resulting solutions by a stability-indicating method like HPLC-MS.[4][5] This will help you understand the degradation profile of your molecule and develop an analytical method that can resolve the parent compound from its degradants.

Experimental Workflow for Forced Degradation Studies:

cluster_0 Forced Degradation Protocol Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis 0.1 M HCl Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis 0.1 M NaOH Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress 3% H2O2 Thermal Stress Thermal Stress Stock Solution->Thermal Stress 60°C Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress UV/Vis light Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidative Stress->Analysis Thermal Stress->Analysis Photolytic Stress->Analysis

Caption: Forced degradation workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for long-term storage?

A1: The choice of solvent is critical for maintaining the stability of your compound. For long-term storage, it is generally recommended to use a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol. If an aqueous solution is required for your experiments, it is best to prepare it fresh from a stock solution in an organic solvent. Always use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q2: How should I store the solid form of this compound?

A2: For the solid compound, storage in a cool, dry, and dark place is recommended.[1] A desiccator can be used to protect it from moisture. For long-term storage, keeping the solid at -20°C under an inert atmosphere is ideal.

Q3: Can I use antioxidants to prevent the degradation of my compound?

A3: Yes, the addition of an antioxidant can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with your experiments. For instance, 8-hydroxyquinoline is often used to stabilize phenol solutions.[2]

Q4: What analytical techniques are best for monitoring the stability of my compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of small molecules like this compound.[5][6] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound peak is well-resolved from any potential degradation products.[4] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5]

Summary of Recommended Storage Conditions

ConditionSolid FormIn Solution
Temperature -20°C for long-term2-8°C for short-term, -20°C or -80°C for long-term
Atmosphere Inert gas (Argon or Nitrogen) recommendedStore under an inert gas blanket
Light Protect from light (use amber vials)Protect from light (use amber vials or foil wrap)
Moisture Store in a desiccatorUse anhydrous solvents
pH (for aqueous solutions) N/AMaintain a neutral pH range (5-7) using a buffer if possible

Key Degradation Pathways and Prevention Strategies

cluster_0 Degradation of this compound cluster_1 Prevention Strategies Compound This compound Oxidation Oxidation Compound->Oxidation O2, light, heat Hydrolysis Hydrolysis Compound->Hydrolysis H2O, acid/base Photodegradation Photodegradation Compound->Photodegradation UV/Vis light Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Antioxidants Antioxidants Oxidation->Antioxidants Low Temperature Low Temperature Oxidation->Low Temperature pH Control pH Control Hydrolysis->pH Control Anhydrous Solvents Anhydrous Solvents Hydrolysis->Anhydrous Solvents Hydrolysis->Low Temperature Light Protection Light Protection Photodegradation->Light Protection Photodegradation->Low Temperature

Caption: Key degradation pathways and corresponding prevention strategies.

References

  • ScienceDirect. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Pharmapproach. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • Kumar, G. T. J. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American Eurasian Journal of Chemistry, 8(3).
  • ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • ResearchGate. (2010, December 29). Degradation of phenol in aqueous solution by AOP. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 6(2), 129-134.

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common experimental inconsistencies. By understanding the underlying chemical principles of this molecule, you can diagnose and resolve issues to ensure reliable and reproducible results.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole nucleus is a prevalent scaffold in many pharmacologically active compounds, known for a wide range of biological activities.[1][2][3] The stability and reactivity of this particular derivative are influenced by its substituent groups: the N-cyclopentyl group, the C3-pyridinyl group, and the C5-hydroxyl group, which can exist in tautomeric equilibrium with a pyrazolone form. Understanding the interplay of these features is critical for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My purified compound changes color over time, from white to a brownish tint. What is happening?

A1: A brown discoloration is often an indicator of oxidation of the pyrazole derivative.[4] The pyrazole ring system, especially with an electron-rich hydroxypyrazole tautomer, can be susceptible to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound and any solutions under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[4][5]

    • Light Protection: Store the compound in amber vials or wrap the container in aluminum foil to protect it from light, as photodegradation can also lead to colored impurities.[4][5]

    • Temperature Control: Store the compound at reduced temperatures (2-8°C or -20°C) to slow the rate of oxidative degradation.[4]

Q2: I'm seeing a new, more polar spot on my TLC plate after storing my compound in solution. What could be the cause?

A2: The appearance of a new spot on a TLC plate suggests potential degradation. For pyrazol-5-ol systems, two common causes are:

  • Hydrolysis: If your solvent contains water, and particularly if the pH is not neutral, hydrolysis of substituents could occur, although the core pyrazole ring is generally stable.[6][7]

  • Tautomerization: The pyrazol-5-ol can exist in equilibrium with its keto tautomer (a pyrazolone). The presence of moisture can facilitate this interconversion.[4] While not strictly degradation, the different tautomers may have different polarities and could appear as separate spots on TLC under certain conditions.

Q3: My reaction yield for the synthesis of this compound is inconsistent. What are the likely causes?

A3: The synthesis of substituted pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, can be sensitive to several factors.[2]

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl precursor and cyclopentylhydrazine. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: The cyclization step can be temperature-sensitive. Monitor and control the reaction temperature closely.

  • pH Control: The pH of the reaction mixture can influence the rate of condensation and cyclization. In some cases, a catalytic amount of acid is beneficial.

  • Work-up Procedure: Ensure that the work-up procedure effectively removes unreacted starting materials and byproducts without degrading the final product.

In-Depth Troubleshooting Guides

Issue 1: Poor or Inconsistent Yield in Synthesis

The synthesis of this compound likely proceeds via the condensation of a β-ketoester with cyclopentylhydrazine. Inconsistent yields often point to issues with this key reaction.

Underlying Causality: The formation of the pyrazole ring is a multi-step process involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. Each of these steps can be influenced by reaction conditions.

Troubleshooting Protocol:

  • Reagent Purity Check:

    • Verify the purity of the β-ketoester (e.g., ethyl 3-(pyridin-3-yl)-3-oxopropanoate) and cyclopentylhydrazine via NMR or GC-MS.

    • Use freshly distilled solvents to avoid contaminants.

  • Solvent and Catalyst Optimization:

    • Ethanol or acetic acid are common solvents for this type of condensation.

    • If using a neutral solvent like ethanol, consider adding a catalytic amount of a mild acid (e.g., acetic acid) to promote the reaction.

  • Temperature and Reaction Time Study:

    • Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50°C, reflux) to determine the optimal condition.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products with prolonged heating.

Experimental Workflow for Synthesis Optimization

cluster_prep Preparation cluster_reaction Reaction Setup cluster_optimization Optimization cluster_analysis Analysis P1 Verify Purity of β-ketoester and Cyclopentylhydrazine R1 Combine Reagents in Solvent P1->R1 P2 Use Anhydrous Solvents (e.g., Ethanol) P2->R1 R2 Test with and without Catalytic Acid (e.g., Acetic Acid) R1->R2 O1 Run Parallel Reactions at Different Temps (RT, 50°C, Reflux) R2->O1 O2 Monitor Progress by TLC/LC-MS O1->O2 A1 Isolate Product (Crystallization/Chromatography) O2->A1 Once reaction is complete A2 Characterize and Calculate Yield A1->A2

Caption: Workflow for optimizing the synthesis of this compound.

Issue 2: Compound Degradation in Solution

The stability of pyrazol-5-ol derivatives in solution is highly dependent on the solvent, pH, and presence of oxygen or light.

Underlying Causality: The pyrazol-5-ol moiety is susceptible to oxidative degradation, and both acidic and basic conditions can catalyze hydrolysis or other degradation pathways.[5] Photodegradation can also occur in compounds with aromatic and conjugated systems.[7]

Forced Degradation Study Protocol:

To understand the stability of your compound, a forced degradation study can be invaluable. This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways.

Stress ConditionProtocolPotential Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours.[4]Degradation if susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours.[4]Degradation if susceptible to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24 hours.[4][5]Formation of oxidized byproducts, often colored.
Photodegradation Expose solution to light (ICH Q1B guidelines).[4]Formation of photodegradation products.

Troubleshooting Flowchart for Compound Instability

Start Inconsistent Results with Compound CheckPurity Confirm Initial Purity (NMR, LC-MS) Start->CheckPurity IsPure Is Compound Pure? CheckPurity->IsPure Purify Re-purify Compound (Crystallization or Chromatography) IsPure->Purify No Degradation Investigate Degradation (TLC/LC-MS over time) IsPure->Degradation Yes Purify->CheckPurity IsDegrading Is Degradation Observed? Degradation->IsDegrading Storage Review Storage Conditions IsDegrading->Storage Yes End Stable Compound IsDegrading->End No Inert Store under Inert Gas (Ar or N2) Storage->Inert Light Protect from Light (Amber Vial) Storage->Light Temp Store at Low Temp (2-8°C or -20°C) Storage->Temp Solvent Check Solvent Purity and pH Storage->Solvent Inert->End Light->End Temp->End Solvent->End

Caption: A logical flowchart for troubleshooting instability issues.

References

  • Zhu, W., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(13), 3943-3947. [Link]

  • Gao, H., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Molecules, 29(5), 1083. [Link]

  • Fadaly, W., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(8), 867-882. [Link]

  • International Journal of Creative Research Thoughts. (2022). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. IJCRT, 10(4). [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5563. [Link]

  • PubChem. (n.d.). 1-cyclopentyl-3-methyl-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-5-sulfonamide. Retrieved from [Link]

  • Shah, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Developments in Chemistry. [Link]

  • Singh, N., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3166-3180. [Link]

Sources

Validation & Comparative

Technical Guide: Validating GPR109A Engagement by 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical validation of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol , a putative high-affinity ligand for the GPR109A (HM74A) receptor. This scaffold utilizes the pyrazol-5-ol core as a bioisostere for the carboxylic acid of niacin (nicotinic acid), designed to improve lipophilicity and reduce cutaneous flushing side effects associated with traditional niacin therapy.

Executive Summary & Target Context

Target : GPR109A (NIACR1/HM74A) – A G


i-coupled GPCR.
Molecule Class : Heterocyclic Niacin Bioisostere.
Objective : Confirm specific binding, determine affinity (

), and validate mechanism of action (MOA) relative to the endogenous ligand, Niacin.

The molecule This compound presents a structural optimization over niacin. The cyclopentyl group enhances hydrophobic packing within the transmembrane bundle, while the pyrazol-5-ol (tautomeric with pyrazolone) mimics the carboxylate headgroup required for the arginine-anchored salt bridge in the GPR109A orthosteric site. Validating this binding requires overcoming the inherent instability of GPCR membrane preparations.

Comparative Analysis of Binding Methodologies

To confirm binding, researchers must choose between throughput, kinetic resolution, and physiological relevance. The following table compares the primary "alternatives" for assaying this interaction.

Table 1: Performance Comparison of Binding Assays
FeatureRadioligand Binding (SPA/Filtration) TR-FRET (HTRF/Tag-lite) Surface Plasmon Resonance (SPR)
Method Type Equilibrium CompetitionEquilibrium CompetitionReal-time Kinetics
Labeling Radioactive (

H-Niacin)
Fluorescent TracerLabel-free (Immobilized Target)
Throughput MediumHigh (Mix-and-Read)Low-Medium
Data Output

,


,


,

,

Physiological Relevance High (Membrane environment)High (Whole cell or Membrane)Variable (Requires detergent/nanodiscs)
Limitations Hazardous waste, wash steps requiredPotential fluorophore interferenceTarget stability on chip is critical
Verdict for this Molecule Gold Standard Reference Recommended for Screening Secondary for Kinetics

Expert Insight : While Radioligand binding is the historical benchmark, TR-FRET is superior for routine validation of this lipophilic pyrazole. It avoids the use of radioactive isotopes and allows for homogeneous measurement, reducing the risk of washing away the lipophilic ligand during filtration steps.

Mechanism of Action & Signaling Pathway

Understanding the downstream effect is crucial for functional validation. Binding of the pyrazole agonist to GPR109A triggers


 protein recruitment, inhibiting Adenylyl Cyclase (AC) and reducing cAMP levels.

GPR109A_Signaling Ligand This compound Receptor GPR109A (GPCR) Ligand->Receptor Binding (Kd) G_protein Gi Protein (Gαi) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion blocked ATP ATP ATP->AC Substrate PKA PKA Signaling cAMP->PKA Activation Lipolysis Lipolysis (Adipocytes) PKA->Lipolysis Regulation

Figure 1: GPR109A Signaling Pathway. The ligand binds the orthosteric site, activating the Gi pathway to inhibit cAMP production.

Detailed Experimental Protocol: TR-FRET Competition Assay

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system (e.g., Cisbio HTRF or PerkinElmer LANCE) to validate the binding of This compound .

Principle

A Terbium-labeled anti-tag antibody (Donor) binds the N-terminal tag of GPR109A. A fluorescently labeled niacin derivative (Acceptor) binds the receptor pocket. When bound, FRET occurs. The test molecule competes with the tracer, decreasing the FRET signal.

Materials
  • Membranes : CHO-K1 cells overexpressing SNAP/Flag-tagged GPR109A.

  • Tracer : Fluorescent-Niacin (e.g., Niacin-d2 or similar red acceptor).

  • Buffer : 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA (Stabilizer).

  • Test Compound : this compound (dissolved in DMSO).

Step-by-Step Workflow
  • Preparation of Reagents :

    • Dilute GPR109A membranes to optimal concentration (determined by titration, typically 5-10 µ g/well ).

    • Prepare a serial dilution of the test molecule in assay buffer (10 concentrations, range 1 nM to 10 µM). Keep DMSO constant (e.g., 1%).

    • Prepare the Fluorescent Tracer at

      
       concentration (typically 10-50 nM).
      
  • Assay Assembly (384-well low volume plate) :

    • Step 1 : Add 5 µL of Test Compound (or buffer for Total Binding control).

    • Step 2 : Add 5 µL of Fluorescent Tracer.

    • Step 3 : Add 10 µL of GPR109A Membranes + Tb-Donor Antibody mix.

    • Note: Order of addition ensures the competitor is present before the tracer equilibrates.

  • Incubation :

    • Incubate for 60–120 minutes at Room Temperature (25°C), protected from light. Equilibrium is slower for lipophilic compounds; do not rush.

  • Detection :

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).

  • Data Analysis :

    • Calculate Ratio =

      
      .
      
    • Plot Ratio vs. Log[Concentration].

    • Fit to "One site - Fit

      
      " model using the Cheng-Prusoff equation:
      
      
      
      

Assay_Workflow Step1 1. Prepare Dilutions (Test Cmpd & Tracer) Step2 2. Plate Addition (Cmpd + Tracer + Membranes) Step1->Step2 Step3 3. Incubation (2 hrs @ RT) Step2->Step3 Step4 4. Read TR-FRET (Ex 337nm / Em 665nm) Step3->Step4 Step5 5. Calculate Ki (Cheng-Prusoff) Step4->Step5

Figure 2: TR-FRET Competition Assay Workflow.

Expected Results & Data Interpretation

To validate the molecule, compare its affinity to the endogenous ligand.

Table 2: Representative Reference Data
Compound

(nM)

(nM)
Hill SlopeInterpretation
Niacin (Reference) ~100 - 300~1001.0Endogenous low-affinity binder.
MK-0354 (Partial Agonist) ~10 - 50~151.0High-affinity synthetic control.
1-cyclopentyl-3-(pyridin-3-yl)-... Expected: < 100 Expected: < 50 ~1.0 Valid High-Affinity Binder

Troubleshooting High Hill Slopes (>1.5) : If the Hill slope is steep, it may indicate:

  • Aggregation : The lipophilic cyclopentyl group causes micelle formation. Solution: Add 0.01% Tween-20 or Triton X-100.

  • Non-specific Binding : The compound binds the plate or lipid membrane, not the receptor. Solution: Use Non-Binding Surface (NBS) plates.

References

  • Wise, A., et al. "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278.11 (2003): 9869-9874. Link

  • Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9.3 (2003): 352-355. Link

  • Semple, G., et al. "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A new class of agonists for the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry, 51.16 (2008): 5101-5108. Link

  • Cisbio Bioassays. "HTRF® GPCR Binding Assays: Tag-lite® Technology." Revvity Resources. Link

A Comparative Analysis of Novel Pyrazole Compound "CMPD-X" versus Ruxolitinib for Selective JAK2 Inhibition in Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), the inhibition of Janus kinases (JAKs) has proven to be a cornerstone of treatment. The dysregulation of the JAK-STAT signaling pathway is a key driver in the pathogenesis of these disorders, making it a prime target for therapeutic intervention[1]. Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was the first drug of its class to receive FDA approval for the treatment of myelofibrosis and polycythemia vera, offering a significant clinical advancement.[2][3][4].

This guide presents a comparative framework for evaluating a novel pyrazole-based compound, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol (hereafter designated as "CMPD-X"), against the established benchmark, Ruxolitinib. While CMPD-X is a hypothetical molecule for the purposes of this guide, its structural motifs are common in kinase inhibitor discovery programs. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the preclinical assessment of novel JAK inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data.

The Central Role of the JAK-STAT Pathway in Myeloproliferative Neoplasms

The JAK-STAT signaling cascade is the principal mechanism through which a multitude of cytokines and growth factors transmit signals from the cell membrane to the nucleus, regulating fundamental processes like cell proliferation, differentiation, and apoptosis.[2][5]. In MPNs, a common molecular feature is the presence of an acquired activating mutation in the JAK2 gene, most frequently the V617F point mutation.[6][7]. This mutation leads to constitutive, cytokine-independent activation of the JAK2 kinase, driving the uncontrolled production of blood cells that characterizes these diseases.[2][7]. Therefore, the direct inhibition of JAK2's catalytic activity is a validated and highly effective therapeutic strategy.

Ruxolitinib functions as an ATP-competitive inhibitor of the JAK1 and JAK2 kinase domains, effectively blocking the downstream phosphorylation and activation of STAT proteins.[2][8][9]. This abrogation of the signaling cascade leads to reduced proliferation of the malignant clone and amelioration of disease symptoms.[9]. The objective of this guide is to outline a series of experiments to determine if our novel compound, CMPD-X, can achieve a similar or superior therapeutic profile, potentially with improved selectivity or potency.

Comparative Compound Profiles

For a meaningful comparison, it is essential to understand the structural and known pharmacological properties of both molecules.

FeatureCMPD-X (Hypothetical) Ruxolitinib
Chemical Name This compound(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile[4][10]
Core Scaffold PyrazolePyrrolo[2,3-d]pyrimidine linked to a pyrazole[10]
Known Target(s) Hypothesized JAK2 inhibitorPotent inhibitor of JAK1 and JAK2[9][11]
IC₅₀ (JAK1) To be determined~3.3 nM[2][8]
IC₅₀ (JAK2) To be determined~2.8 nM[2][8]
Mechanism Hypothesized ATP-competitive inhibitorATP-competitive inhibitor[2][9]

Visualizing the Target Pathway and Experimental Strategy

A clear understanding of the JAK-STAT pathway is fundamental to interpreting the results of our comparative assays. The following diagram illustrates the key components of this signaling cascade and the points of therapeutic intervention.

JAK-STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT Receptor->STAT 5. STAT Recruitment JAK2->Receptor 4. Receptor Phosphorylation JAK2->JAK2 JAK2->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 7. Dimerization & Translocation GeneTranscription Gene Transcription (Proliferation, Differentiation) Nucleus->GeneTranscription 8. Binds DNA CMPDX CMPD-X CMPDX->JAK2 Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->JAK2

Caption: Figure 1: The JAK-STAT Signaling Pathway.

Our experimental approach will systematically assess and compare the inhibitory effects of CMPD-X and Ruxolitinib at key stages of this pathway. The strategy is twofold: first, to determine the direct enzymatic inhibition of the JAK kinases, and second, to quantify the downstream cellular consequences of this inhibition.

Part 1: Biochemical Potency and Selectivity Profiling

The initial and most critical step is to determine the direct inhibitory effect of CMPD-X on the catalytic activity of JAK2 and to compare it with Ruxolitinib. A selectivity screen against other JAK family members (JAK1, JAK3, and TYK2) is crucial to understand the compound's specificity, which can have significant implications for its therapeutic window and potential side effects.

Experimental Workflow: In Vitro Kinase Assay

We will employ a luminescence-based kinase assay that measures the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption corresponds to an increase in kinase inhibition.

Biochemical_Assay_Workflow Figure 2: Workflow for In Vitro Biochemical Kinase Assay start Start prep_cmpd Prepare 10-point serial dilution of CMPD-X and Ruxolitinib start->prep_cmpd add_cmpd Add diluted compounds or vehicle (DMSO) to 384-well assay plate prep_cmpd->add_cmpd add_kinase Add purified recombinant JAK enzyme and substrate (e.g., Poly(Glu,Tyr) peptide) add_cmpd->add_kinase initiate_rxn Initiate reaction by adding ATP solution add_kinase->initiate_rxn incubate Incubate at room temperature for 60 min initiate_rxn->incubate stop_rxn Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate->stop_rxn incubate2 Incubate for 40 min stop_rxn->incubate2 detect Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal incubate2->detect incubate3 Incubate for 30 min detect->incubate3 read Measure luminescence with a plate reader incubate3->read analyze Calculate IC₅₀ values by plotting % inhibition vs. compound concentration read->analyze end End analyze->end

Caption: Figure 2: Workflow for In Vitro Biochemical Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for determining the IC₅₀ values for inhibitors of JAK family kinases.[5][12].

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1x kinase assay buffer. A typical buffer might contain 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
  • Compound Dilution: Create a 10-point, 3-fold serial dilution series for both CMPD-X and Ruxolitinib in 100% DMSO, starting from a 1 mM stock. Subsequently, dilute this series into the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay must be kept constant, typically at or below 1%.
  • Enzyme Preparation: Dilute purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in cold kinase buffer to a working concentration that will yield a robust signal in the linear range of the assay.
  • Substrate/ATP Solution: Prepare a solution containing the appropriate peptide substrate and ATP in kinase buffer. The ATP concentration should be set at its Km value for each specific kinase to ensure a sensitive measurement of competitive inhibition.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the diluted compound or vehicle control (kinase buffer with DMSO) to the appropriate wells.
  • Add 5 µL of the diluted kinase enzyme solution to each well.
  • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP solution to each well.
  • Shake the plate for 30 seconds and then incubate at room temperature for 60 minutes.

3. Signal Detection:

  • To stop the reaction, add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.
  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
  • Measure the luminescence using a compatible plate reader.

4. Data Analysis:

  • Subtract the background signal (wells with no enzyme) from all other measurements.
  • Normalize the data by setting the vehicle-only wells as 100% kinase activity and a no-ATP control or a known potent inhibitor as 0% activity.
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data and Interpretation

The results of this assay will provide a direct comparison of the potency and selectivity of CMPD-X and Ruxolitinib.

Kinase TargetCMPD-X (Hypothetical Data) Ruxolitinib (Literature Values)
JAK1 IC₅₀ (nM) 25.03.3[2][8]
JAK2 IC₅₀ (nM) 1.52.8[2][8]
JAK3 IC₅₀ (nM) >1000>400[9]
TYK2 IC₅₀ (nM) 35019[9]
JAK2 Selectivity (vs. JAK1) ~17-fold~0.85-fold (dual inhibitor)

Interpretation: In this hypothetical scenario, CMPD-X demonstrates superior potency against JAK2 compared to Ruxolitinib and, critically, shows significant selectivity for JAK2 over JAK1. This profile is highly desirable, as JAK1 inhibition is associated with immunosuppressive effects, while JAK2 inhibition is the primary driver of efficacy in MPNs. A more selective JAK2 inhibitor could potentially offer an improved safety profile.

Part 2: Cellular Activity and Downstream Pathway Inhibition

While biochemical assays are essential for determining direct enzyme inhibition, it is equally important to confirm that the compound can effectively engage its target within a cellular context and produce the desired biological effect. We will assess the ability of CMPD-X and Ruxolitinib to inhibit the phosphorylation of STAT5, a key downstream substrate of JAK2.

Experimental Workflow: Cellular Phospho-STAT Assay

This experiment will be conducted in a human erythroleukemia cell line, such as HEL 92.1.7, which harbors the JAK2 V617F mutation and exhibits constitutive JAK-STAT signaling.

Cellular_Assay_Workflow Figure 3: Workflow for Cellular Phospho-STAT Assay start Start seed_cells Seed JAK2 V617F-positive cells (e.g., HEL 92.1.7) in a 96-well plate start->seed_cells incubate_cells Incubate overnight seed_cells->incubate_cells treat_cells Treat cells with serial dilutions of CMPD-X or Ruxolitinib incubate_cells->treat_cells incubate_treat Incubate for 2-4 hours treat_cells->incubate_treat lyse_cells Lyse cells to release intracellular proteins incubate_treat->lyse_cells detect_pstat Detect phosphorylated STAT5 (pSTAT5) and total STAT5 using a sandwich ELISA or HTRF assay lyse_cells->detect_pstat read Measure signal (e.g., fluorescence, absorbance) detect_pstat->read analyze Calculate IC₅₀ by plotting % pSTAT5 inhibition vs. compound concentration read->analyze end End analyze->end

Caption: Figure 3: Workflow for Cellular Phospho-STAT Assay.

Detailed Protocol: HTRF® Phospho-STAT5 Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology for a high-throughput, no-wash detection of phosphorylated STAT5.[13].

1. Cell Culture and Plating:

  • Culture HEL 92.1.7 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
  • Seed the cells into a 96-well tissue culture plate at a density that allows for logarithmic growth during the experiment (e.g., 100,000 cells/well).

2. Compound Treatment:

  • Prepare serial dilutions of CMPD-X and Ruxolitinib in culture media.
  • Add the diluted compounds to the cells and incubate for a predetermined time, typically 2 to 4 hours, at 37°C.

3. Cell Lysis and Detection:

  • Lyse the cells directly in the well by adding the specific lysis buffer provided with the HTRF kit.
  • Incubate for 30 minutes at room temperature with gentle shaking.
  • Transfer the cell lysates to a 384-well low-volume detection plate.
  • Add the HTRF detection reagents: a Europium cryptate-labeled anti-total STAT5 antibody and a d2-labeled anti-phospho-STAT5 (Tyr694) antibody.
  • Incubate the plate in the dark at room temperature for 4 hours or overnight.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
  • Normalize the data to vehicle-treated cells (0% inhibition) and a background control (100% inhibition).
  • Determine the cellular IC₅₀ value by plotting the percent inhibition of the pSTAT5 signal against the compound concentration.
Expected Data and Interpretation

This assay will reveal how effectively the biochemical potency translates into cellular activity.

Assay ParameterCMPD-X (Hypothetical Data) Ruxolitinib (Literature Values)
pSTAT5 Inhibition IC₅₀ (nM) 25.567[2]

Interpretation: The hypothetical data for CMPD-X shows a potent inhibition of STAT5 phosphorylation in a relevant cancer cell line. The cellular IC₅₀ is higher than the biochemical IC₅₀, which is expected due to factors like cell membrane permeability and intracellular protein binding. However, its cellular potency is still superior to that of Ruxolitinib in this example, further supporting its potential as a strong development candidate.

Conclusion and Future Directions

This guide outlines a foundational preclinical strategy for the direct comparison of a novel pyrazole-based JAK2 inhibitor, CMPD-X, against the clinical benchmark, Ruxolitinib. The proposed experiments are designed to provide a robust, data-driven assessment of the new compound's potency, selectivity, and cellular mechanism of action.

Based on the hypothetical data presented, CMPD-X emerges as a promising candidate with superior JAK2 potency and selectivity over JAK1 compared to Ruxolitinib. This profile suggests the potential for enhanced efficacy with a more favorable safety margin.

The successful completion of these studies would justify advancing CMPD-X to the next stages of preclinical development, which would include:

  • Broader Kinome Screening: To assess selectivity against a wider panel of kinases.

  • In Vitro ADME/Tox Profiling: To evaluate metabolic stability, permeability, and potential off-target toxicities.

  • In Vivo Pharmacokinetic Studies: To determine the compound's absorption, distribution, metabolism, and excretion profile in animal models.

  • In Vivo Efficacy Studies: To test the compound's anti-tumor activity in mouse models of JAK2-driven myeloproliferative neoplasms.

By following this structured, data-centric approach, research and development teams can make informed decisions, efficiently allocating resources to the most promising therapeutic candidates in the ongoing effort to improve treatments for patients with myeloproliferative neoplasms.

References

  • Verstovsek, S., et al. (2012). Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research, 18(11), 3029-3037. [Link]

  • Eze, M. E., et al. (2013). Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. Blood, 122(22), 3579. [Link]

  • Santos, F. P. S., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opinion on Pharmacotherapy, 13(12), 1799-1811. [Link]

  • Bernal-Vazquez, J. G., et al. (2023). Crystal structure and X-ray powder diffraction data for ruxolitinib. Powder Diffraction, 38(1), 58-63. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]

  • precisionFDA. (n.d.). RUXOLITINIB HYDROCHLORIDE. [Link]

  • Google Patents. (n.d.). US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors.
  • Wikipedia. (n.d.). Ruxolitinib. [Link]

  • PubMed. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Ruxolitinib. PubChem Compound Summary for CID 25126798. [Link]

  • Knight Cancer Institute. (n.d.). JAK2 V617F Quantitative Assay. [Link]

  • ResearchGate. (n.d.). Chemical structure of ruxolitinib. [Link]

  • ACS Publications. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. [Link]

  • Frontiers. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12. [Link]

  • Testing.com. (2019). JAK2 Mutation Test. [Link]

Sources

Comparative Analysis of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol with Known p38 MAPK Inhibitors: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Targeting p38 MAPK

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, Crohn's disease, chronic obstructive pulmonary disease (COPD), and various cancers.[1][4][5][6] As such, p38 MAPK has emerged as a high-value target for therapeutic intervention. The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[1][2] Most inhibitory efforts have focused on the α and β isoforms due to their central role in the inflammatory cascade.[1][6]

This guide provides a framework for the comparative analysis of a novel investigational compound, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol, against a panel of well-characterized p38 MAPK inhibitors. While direct inhibitory data for this specific molecule is not yet prevalent in public literature, its pyrazole scaffold is a common feature in many kinase inhibitors, suggesting its potential as a p38 MAPK inhibitor.[7][8] This document will detail the necessary experimental protocols to first validate this hypothesis and then benchmark its performance against established compounds.

Our analysis will focus on a selection of known inhibitors with diverse scaffolds and reported clinical investigation, providing a robust comparative landscape.

Panel of Known p38 MAPK Inhibitors for Comparison

CompoundDescriptionKey Characteristics
SB203580 A pyridinyl imidazole compound, one of the first generation and most widely studied p38 MAPK inhibitors.[1][9]Selective for p38α and p38β isoforms; ATP-competitive.[1][10]
Doramapimod (BIRB-796) A potent, allosteric inhibitor with a distinct binding mode compared to ATP-competitive inhibitors.[1][11]High affinity for p38α, with an IC50 of 38 nM.[11]
Losmapimod A p38α and p38β MAPK inhibitor that has undergone extensive clinical trials for cardiovascular disease and other indications.[12]Advanced clinical development provides a wealth of safety and efficacy data for comparison.[12]
LY2228820 (Ralimetinib) An ATP-competitive inhibitor of the α and β isoforms of p38 MAPK that has been investigated in cancer clinical trials.[4][6]Potently inhibited p38α and β isoforms with IC50 values of 5.3 and 3.2 nM, respectively.[6]
VX-702 A second-generation p38α/β inhibitor that has been evaluated in clinical trials for inflammatory conditions.[1][6]Represents a more recent generation of p38 inhibitors.[1][6]

Experimental Workflow for Comparative Analysis

The following sections outline a comprehensive, step-by-step approach to characterize the inhibitory potential of this compound and compare it to the established inhibitors.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Target Engagement & Selectivity Biochemical Kinase Assay Biochemical Kinase Assay Determine IC50 Determine IC50 Biochemical Kinase Assay->Determine IC50 Data Output Cellular p38 Phosphorylation Assay Cellular p38 Phosphorylation Assay Determine IC50->Cellular p38 Phosphorylation Assay Proceed if active Cytokine Release Assay Cytokine Release Assay Cellular p38 Phosphorylation Assay->Cytokine Release Assay Functional Consequence BRET/FRET Assay BRET/FRET Assay Kinome Profiling Kinome Profiling BRET/FRET Assay->Kinome Profiling Specificity

Figure 1: High-level experimental workflow for inhibitor comparison.
Phase 1: Biochemical Characterization

The initial step is to determine if this compound directly inhibits the enzymatic activity of p38 MAPK and to quantify its potency.

Objective: To measure the direct inhibition of recombinant p38α kinase activity by the test compound and comparators.

Methodology:

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., ATF2)[13][14]

    • Kinase assay buffer

    • Test compound and comparators dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit or similar luminescence-based assay

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

    • In a 96-well or 384-well plate, add the kinase assay buffer.

    • Add the recombinant p38α kinase to each well.

    • Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.[14]

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. The luminescent signal is inversely proportional to the kinase activity.

    • Include control wells with no inhibitor (100% activity) and no kinase (0% activity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Phase 2: Cellular Activity Assessment

Biochemical assays confirm direct enzyme inhibition, but it is crucial to determine if the compound is active in a cellular context, where it must cross the cell membrane and engage its target within the complex intracellular environment.

Objective: To measure the inhibition of p38 MAPK activation (phosphorylation) in cells stimulated with a known activator.

Methodology:

  • Reagents and Materials:

    • Human cell line (e.g., HEK293, THP-1, or HeLa)

    • Cell culture medium and supplements

    • p38 MAPK activator (e.g., Anisomycin, LPS, or TNF-α)[15]

    • Test compound and comparators

    • Lysis buffer

    • Antibodies for Western blotting or ELISA:

      • Anti-phospho-p38 (Thr180/Tyr182) antibody[15][16]

      • Anti-total-p38 antibody[17]

      • Loading control antibody (e.g., anti-GAPDH)

  • Procedure (Western Blot):

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or known inhibitors for 1-2 hours.

    • Stimulate the cells with a p38 activator for a short period (e.g., 15-30 minutes).

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the anti-phospho-p38 antibody, followed by a secondary antibody, and detect the signal.

    • Strip the membrane and re-probe with the anti-total-p38 antibody and a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-p38 and total p38.

    • Normalize the phospho-p38 signal to the total p38 signal.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration compared to the stimulated control.

    • Determine the cellular IC50 value.

Objective: To assess the functional downstream effect of p38 MAPK inhibition by measuring the suppression of pro-inflammatory cytokine production.

Methodology:

  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

    • RPMI-1640 medium

    • LPS (Lipopolysaccharide)

    • Test compound and comparators

    • ELISA kit for TNF-α or IL-6

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compound and known inhibitors for 1 hour.

    • Stimulate the cells with LPS to induce cytokine production.

    • Incubate for 18-24 hours.

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each compound concentration.

    • Determine the IC50 value for the inhibition of cytokine production.

Phase 3: Target Engagement and Selectivity

Confirming that the compound directly interacts with p38 MAPK in living cells and assessing its selectivity against other kinases are critical for predicting its therapeutic window and potential off-target effects.

Objective: To confirm the direct binding of the compound to p38 MAPK within a live cell environment.

Methodology:

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to study protein-protein interactions and can be adapted to measure target engagement.[18][19][20][21][22]

  • Principle: A fusion protein of p38 MAPK with a donor fluorophore (e.g., a luciferase for BRET or a fluorescent protein for FRET) and a tracer ligand that binds to the same site and is coupled to an acceptor fluorophore are co-expressed or introduced into cells. When the tracer binds to p38, the donor and acceptor are in close proximity, generating a BRET/FRET signal. A test compound that binds to the same site will displace the tracer, leading to a decrease in the signal.

  • Procedure:

    • Transfect cells with a construct encoding the p38-donor fusion protein.

    • Add the tracer ligand conjugated to the acceptor.

    • Add the test compound at various concentrations.

    • Measure the BRET/FRET signal using a plate reader.

  • Data Analysis:

    • Calculate the displacement of the tracer at each concentration of the test compound.

    • Determine the IC50 for target engagement.

G cluster_0 No Inhibitor cluster_1 With Inhibitor p38-Luciferase p38-Luciferase Tracer-Fluorophore Tracer-Fluorophore p38-Luciferase->Tracer-Fluorophore Binding -> BRET Signal p38-Luciferase->Tracer-Fluorophore Displacement -> No BRET Test Compound Test Compound Test Compound->p38-Luciferase Binding

Figure 2: Principle of a BRET-based target engagement assay.

Objective: To assess the selectivity of the test compound by screening it against a broad panel of human kinases.

Methodology:

This is typically performed as a service by specialized contract research organizations.

  • Procedure:

    • The test compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).

    • The percentage of inhibition for each kinase is determined.

  • Data Analysis:

    • The results are often presented as a dendrogram, visually representing the kinases that are significantly inhibited.

    • This provides a selectivity profile and helps to identify potential off-target liabilities.

Data Summary and Interpretation

The data generated from these experiments should be compiled into a comprehensive table for easy comparison.

ParameterThis compoundSB203580Doramapimod (BIRB-796)LosmapimodLY2228820VX-702
Biochemical IC50 (p38α) Experimental Value~50 nM[11]38 nM[11]Literature Value5.3 nM[6]Literature Value
Cellular p-p38 IC50 Experimental ValueLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
TNF-α Release IC50 Experimental Value~72 nM[10]Literature ValueLiterature ValueLiterature ValueLiterature Value
Kinome Selectivity (% Inhibition @ 1µM) Experimental ValueLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value

Interpretation:

  • A potent biochemical IC50 followed by a similarly potent cellular IC50 suggests good cell permeability and engagement of the target in a physiological context.

  • A significant drop-off in potency from the biochemical to the cellular assay may indicate poor membrane permeability or active efflux from the cell.

  • High selectivity in the kinome profiling is desirable to minimize off-target effects. Inhibition of other kinases may explain unexpected cellular phenotypes or potential toxicities.

  • Comparison with the known inhibitors will position the novel compound within the existing landscape of p38 MAPK modulators, highlighting its potential advantages or disadvantages in terms of potency, selectivity, and cellular activity.

Conclusion

This guide provides a robust, multi-tiered framework for the comprehensive evaluation of this compound as a potential p38 MAPK inhibitor. By systematically progressing from direct biochemical inhibition to cellular activity and selectivity profiling, researchers can build a detailed data package. This allows for a direct and objective comparison with established p38 MAPK inhibitors, ultimately informing the decision to advance the compound into further preclinical and clinical development. The causality behind each experimental choice is designed to build a self-validating system, ensuring that the resulting data is both accurate and contextually relevant for drug development professionals.

References

  • Ovid. (n.d.). p38 MAPK inhibitors in dermatology.
  • Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors.
  • Matoulková, E., & Vojtěšek, B. (2014). [Detection of protein-protein interactions by FRET and BRET methods]. Klinicka onkologie: casopis Ceske a Slovenske onkologicke spolecnosti, 27 Suppl 1, S82–S86. [Link]

  • Wikipedia. (2024). p38 mitogen-activated protein kinases.
  • Pfleger, K. D. G., & Eidne, K. A. (2006). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in molecular biology (Clifton, N.J.), 327, 17–36. [Link]

  • Taylor & Francis Online. (2026, February 12). Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials.
  • Santa Cruz Biotechnology. (n.d.). p38 Inhibitors.
  • Frontiers. (2022, September 27). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD.
  • SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.
  • PubMed. (2011, May 14). Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury.
  • MedChemExpress. (n.d.). p38 MAPK | Inhibitors.
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact.
  • PNAS. (n.d.). Imaging protein interactions with bioluminescence resonance energy transfer (BRET) in plant and mammalian cells and tissues.
  • Barone, F. C., et al. (2008). p38 MAP Kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Osteoarthritis and Cartilage, 17(1), 114–122. [Link]

  • Montana Molecular. (2024, May 14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling.
  • Boster Bio. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review.
  • Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Acta Materia Medica. (2023, October 26). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation.
  • Thermo Fisher Scientific. (n.d.). Human p38 MAPK (Total) ELISA Kit (KHO0061) - Invitrogen.
  • PNAS. (n.d.). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation.
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive) #9820.
  • Cell Signaling Technology. (n.d.). Applications for p38 MAP Kinase Assay Kit (Nonradioactive).
  • Vulcanchem. (n.d.). 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 1-cyclopentyl-3-methyl-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-5-sulfonamide.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • EvitaChem. (n.d.). Buy 3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine (EVT-13453819).
  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed. (2011, March 15). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives.
  • ScienceDirect. (2011, November 1). Synthetic and biological studies of pyrazolines and related heterocyclic compounds.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Cambridge Isotope Laboratories. (n.d.). 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
  • PubChemLite. (n.d.). 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine.

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in various non-covalent interactions makes it an ideal foundation for the design of potent and selective inhibitors of a wide range of enzymes, particularly protein kinases.[1][3] Dysregulation of protein kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol analogs. While comprehensive public literature on this exact scaffold is limited, by examining related pyrazole-based kinase inhibitors, we can deduce critical insights into the molecular features governing their inhibitory potential.

The Core Scaffold: A Foundation for Potent Kinase Inhibition

The this compound core represents a strategic amalgamation of key pharmacophoric elements. The pyrazole ring serves as a versatile central scaffold, capable of participating in hydrogen bonding and π-π stacking interactions within the ATP-binding site of kinases.[4] The substituents at the N-1, C-3, and C-5 positions play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties.

The general synthetic approach to such polysubstituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] For the specific scaffold , this would likely involve the reaction of a cyclopentylhydrazine with a β-ketoester bearing a pyridin-3-yl group.

Structure-Activity Relationship (SAR) Analysis: A Tale of Three Substituents

The biological activity of this compound analogs is intricately linked to the nature of the substituents at three key positions: the N-1 cyclopentyl group, the C-3 pyridinyl moiety, and the C-5 hydroxyl group. The following sections dissect the putative SAR at each of these positions, drawing parallels from studies on related pyrazole-based kinase inhibitors.

N-1 Position: The Role of the Cyclopentyl Group

The substituent at the N-1 position of the pyrazole ring often projects into a hydrophobic pocket of the kinase ATP-binding site. The choice of a cyclopentyl group is significant. Studies on various pyrazole-based inhibitors have shown that the size and lipophilicity of the N-1 substituent can profoundly impact potency. For instance, in a series of 3,4,5-substituted pyrazoles, a cyclopentyl moiety at a key position resulted in inhibitory activity comparable to a phenyl group, suggesting it effectively occupies a hydrophobic pocket.[7] In another study on pyrazole-based CDK inhibitors, a cyclobutyl group was found to be more optimal for activity than smaller (methyl, cyclopropyl) or larger (cyclopentyl, phenyl) groups, highlighting the importance of an ideal fit.[8]

Table 1: Postulated Influence of N-1 Substituent on Kinase Inhibitory Activity (Hypothetical Data)

N-1 SubstituentRationale for Activity ChangeExpected IC₅₀ (nM)
CyclopentylOptimal fit in hydrophobic pocketPotent
CyclobutylPotentially improved fit over cyclopentylMore Potent
CyclohexylMay be too large, causing steric clashLess Potent
PhenylCan provide additional π-stacking interactionsPotent (variable)
MethylToo small to effectively fill the hydrophobic pocketLess Potent
C-3 Position: The Significance of the Pyridin-3-yl Moiety

The group at the C-3 position of the pyrazole often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The pyridin-3-yl group, with its nitrogen atom, is well-suited for this role. The position of the nitrogen within the pyridine ring is crucial for optimal interaction. Structure-activity relationship studies on diarylpyrazoles as kinase inhibitors have demonstrated the importance of a hinge-binding heterocycle for both potency and selectivity.[9] The replacement of a pyridine with a phenyl group at this position often leads to a significant loss of activity.[9]

Table 2: Postulated Influence of C-3 Aromatic Substituent on Kinase Inhibitory Activity (Hypothetical Data)

C-3 SubstituentRationale for Activity ChangeExpected IC₅₀ (nM)
Pyridin-3-ylForms key hydrogen bond with kinase hingePotent
Pyridin-2-ylAltered vector for hydrogen bondingPotentially Less Potent
Pyridin-4-ylAltered vector for hydrogen bondingPotentially Less Potent
PhenylLacks the crucial hydrogen bond acceptorInactive
ThienylMay act as a weaker hydrogen bond acceptorLess Potent
C-5 Position: The Pyrazol-5-ol Tautomer

The pyrazol-5-ol moiety is known to exist in tautomeric forms. This structural feature can be critical for its interaction with the target kinase. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional anchoring points within the ATP-binding site. The specific tautomeric form adopted upon binding can influence the overall binding affinity.

Experimental Protocols: Assessing Kinase Inhibitory Potential

The evaluation of these analogs as kinase inhibitors typically involves in vitro enzymatic assays. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[3][5]

Detailed Step-by-Step Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Compound Preparation: Prepare a serial dilution of the synthesized pyrazole analogs in an appropriate solvent, typically DMSO.

  • Reaction Setup: In a 96-well plate, add the target kinase, a suitable substrate (e.g., a peptide or protein), and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualizing the Path to Discovery

To better understand the logical flow of a drug discovery campaign centered on these pyrazole analogs, the following diagrams illustrate the key relationships and workflows.

SAR_Relationships cluster_Core Core Scaffold cluster_Modifications Structural Modifications cluster_Properties Biological & Physicochemical Properties Core 1-Cyclopentyl-3-(pyridin-3-yl) -1H-pyrazol-5-ol N1 N-1 Position (Cyclopentyl) Core->N1 Modified at C3 C-3 Position (Pyridin-3-yl) Core->C3 Modified at C5 C-5 Position (Pyrazol-5-ol) Core->C5 Modified at Potency Potency (IC₅₀) N1->Potency Influences C3->Potency Influences C5->Potency Influences Selectivity Selectivity Potency->Selectivity Impacts PK Pharmacokinetics Selectivity->PK Affects

Caption: Key Structure-Activity Relationships.

Experimental_Workflow start Design & Synthesis of Analogs purification Purification & Characterization start->purification in_vitro In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) purification->in_vitro data_analysis Data Analysis (IC₅₀ Determination) in_vitro->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Experimental Workflow for SAR Studies.

Conclusion and Future Directions

References

  • BenchChem. (2025).
  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Benhalima, T., et al. (2018).
  • Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors.
  • Harris, C. J., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases.
  • BenchChem. (2025). Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide.
  • MDPI. (2025).
  • Google Patents. (2000).
  • Google Patents. (2016). CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF. EP3260454B1.
  • Scientific Reports. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • BenchChem. (2025). Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide.
  • Academic Strive. (2024).
  • MDPI. (2022).
  • PubMed. (2010). Synthesis of 1-(4-methoxybenzyl)
  • PubMed. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR.
  • PubMed. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors.
  • Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
  • MDPI. (2022).
  • Google Patents. (2020). 3-carbonylamino-5-cyclopentyl-1h-pyrazole compounds having inhibitory activity on cdk2. WO2020157652A8.

Sources

"benchmarking 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol against a standard reference compound"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical benchmarking analysis designed for researchers and drug development professionals. It compares the novel candidate 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol (herein referred to as CP-3-P ) against the industry-standard reference, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1]

Next-Generation Pyrazolone Scaffolds for Neuroprotection & Oxidative Stress[1]

Executive Summary & Rationale

This compound (CP-3-P) represents a structural evolution of the pyrazolone class, traditionally anchored by the FDA-approved drug Edaravone (Radicava).[1] While Edaravone is the gold standard for free radical scavenging in ALS and stroke recovery, its clinical utility is limited by moderate bioavailability and rapid glucuronidation.

CP-3-P introduces two critical structural modifications:

  • N1-Cyclopentyl Substitution: Replaces the phenyl ring of Edaravone to modulate lipophilicity (LogP) and reduce aromatic metabolic liabilities.[1]

  • C3-Pyridine Substitution: Replaces the methyl group to introduce an ionizable nitrogen, enhancing aqueous solubility and potential hydrogen bonding within the target active site (e.g., PDE4 or specific kinase pockets).

This guide provides the protocols and comparative metrics required to benchmark CP-3-P against Edaravone, focusing on radical scavenging efficiency (RSE) , physicochemical stability , and blood-brain barrier (BBB) permeability .[1]

Chemical Architecture & Tautomeric Equilibrium

To accurately benchmark CP-3-P, one must control for its tautomeric nature. Like Edaravone, CP-3-P exists in dynamic equilibrium between the enol (OH), keto (CH2), and amine (NH) forms.[1] The specific tautomer present is solvent-dependent and dictates biological activity.

Structural Dynamics Diagram

The following diagram illustrates the tautomeric shifts and the mechanistic basis for the compound's reactivity.

Tautomerism cluster_0 Tautomeric Equilibrium (Solvent Dependent) cluster_1 Functional Consequence OH_Form Enol Form (Aromatic) (Dominant in polar protic solvents) Active Scavenger Keto_Form Keto Form (CH2) (Dominant in non-polar solvents) Carbon-centered reactivity OH_Form->Keto_Form Proton Transfer Radical_Scavenging Electron Transfer (SET) Hydrogen Atom Transfer (HAT) OH_Form->Radical_Scavenging Phenolic H-abstraction NH_Form NH-Form (H-bond Donor) Keto_Form->NH_Form Tautomerization Target_Binding Target Binding (e.g., Keap1, PDE4) NH_Form->Target_Binding H-Bonding

Caption: Tautomeric equilibrium of pyrazol-5-ols. The enol form is critical for the electron transfer mechanism required for antioxidant activity.

Comparative Benchmarking Data

The following data summarizes the expected performance of CP-3-P versus the Edaravone standard. These values represent the target profile for a successful lead optimization campaign.

MetricEdaravone (Reference)CP-3-P (Candidate)Interpretation
Molecular Weight 174.20 g/mol ~229.28 g/mol CP-3-P is heavier but remains fragment-like (<300 MW).[1]
cLogP (Lipophilicity) 1.6 - 1.82.1 - 2.4CP-3-P is more lipophilic, predicting higher BBB penetration.[1]
pKa (Pyrazolone NH) ~7.0~6.5Pyridine ring exerts electron-withdrawing effect, increasing acidity.[1]
DPPH IC50 (Antioxidant) 15 - 20 µM12 - 18 µMComparable. The pyridine ring may stabilize the radical intermediate via resonance.[1]
Solubility (pH 7.4) ModerateHighSuperior. The pyridine nitrogen protonates, improving aqueous solubility.
Metabolic Stability Low (Rapid Glucuronidation)Medium/HighCyclopentyl group blocks the rapid phenyl-hydroxylation pathway.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Comparative DPPH Radical Scavenging Assay

Objective: Quantify the Hydrogen Atom Transfer (HAT) capability of CP-3-P relative to Edaravone.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol (freshly prepared, protected from light).

  • Test Compounds: 10 mM stock in DMSO.

Workflow:

  • Preparation: Prepare serial dilutions of CP-3-P and Edaravone (1 µM to 200 µM) in Methanol.

  • Reaction: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of compound dilution.

  • Control: Use Ascorbic Acid as a positive system control (Validation: IC50 must be < 10 µM). Use DMSO/Methanol as a blank.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Detection: Measure absorbance at 517 nm .

  • Calculation:

    
    
    Plot Log[Concentration] vs. % Inhibition to determine IC50.[1]
    
Protocol B: PAMPA-BBB (Blood-Brain Barrier) Permeability

Objective: Verify if the cyclopentyl substitution enhances CNS penetration compared to the phenyl ring of Edaravone.

Reagents:

  • Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).[1]

  • Donor Buffer: PBS (pH 7.4).[1]

  • Acceptor Buffer: PBS (pH 7.4).[1]

Workflow:

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of PBL solution. Allow to dry for 5 mins.

  • Loading:

    • Donor Well: Add 200 µL of 50 µM compound solution (CP-3-P or Edaravone).[1]

    • Acceptor Well: Add 300 µL of blank PBS.

  • Sandwich: Assemble the "sandwich" (Donor plate on top of Acceptor plate).

  • Incubation: Incubate for 18 hours at RT in a humidity chamber (prevent evaporation).

  • Quantification: Separate plates and analyze both donor and acceptor concentrations using LC-MS/MS or UV-Vis.

  • Validation:

    • High Permeability Marker: Verapamil (

      
       cm/s).[1]
      
    • Low Permeability Marker: Theophylline (

      
       cm/s).[1]
      
Mechanistic Validation Workflow

To prove that CP-3-P acts via the intended mechanism (and not non-specific assay interference), follow this decision tree.

Benchmarking_Workflow Start Start: Compound CP-3-P Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility Assay_Selection Step 2: Primary Assay Selection Solubility->Assay_Selection DPPH Cell-Free: DPPH/ABTS (Radical Scavenging) Assay_Selection->DPPH Chemical Potency Cellular Cell-Based: PC12 + H2O2 (Neuroprotection) Assay_Selection->Cellular Biological Efficacy Data_Analysis Step 3: IC50 Comparison vs Edaravone DPPH->Data_Analysis Cellular->Data_Analysis Decision Is CP-3-P Superior? Data_Analysis->Decision Lead Designate as Lead Candidate (Proceed to PK/Tox) Decision->Lead Yes (Lower IC50) Optimize Re-optimize Structure (Check LogD/pKa) Decision->Optimize No

Caption: Decision matrix for validating CP-3-P utility. Step 2 differentiates between simple chemical reactivity and biological relevance.

References
  • Watanabe, T., et al. (1994). "Pharmacological studies on MCI-186, a novel free radical scavenger." Yakugaku Zasshi, 114(12), 939-951.[1]

  • Jiao, P., et al. (2015). "Edaravone alleviates Alzheimer's disease-type pathologies and cognitive deficits."[1] Proceedings of the National Academy of Sciences, 112(16), 5225-5230. [1]

  • Gupta, D., et al. (2020). "Pyrazolone: A versatile scaffold in medicinal chemistry." Bioorganic Chemistry, 104, 104263.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PAMPA/LogP protocols).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the initial step. The true challenge lies in characterizing its specificity. A promising compound that engages its intended target with high affinity can still fail in development if it interacts with numerous unintended off-targets, leading to unforeseen toxicities or a dilution of its therapeutic effect. This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using the hypothetical molecule 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol as a case study. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, often targeting protein kinases.[1][2] Therefore, our assessment strategy will be grounded in the methodologies commonly employed for kinase inhibitor profiling, while remaining broadly applicable to other target classes.

The journey from a hit compound to a clinical candidate is paved with rigorous testing and data-driven decisions. A thorough understanding of a compound's selectivity profile is paramount to this process.[3][4] It allows researchers to build a strong safety profile, anticipate potential side effects, and ultimately, design more effective and safer medicines.[5] This guide will detail the strategic selection of assays, the practical execution of key experimental protocols, and the interpretation of the resulting data to build a robust selectivity profile for our lead compound.

I. The Strategic Imperative for Selectivity Profiling

The human proteome contains hundreds of proteins with similar structural folds and active sites, such as the kinome, which comprises over 500 protein kinases.[6][7] This structural conservation presents a significant hurdle for designing truly specific inhibitors.[6] A compound designed to inhibit a specific cancer-associated kinase, for example, might inadvertently inhibit other kinases crucial for normal cellular function, leading to toxicity.[5] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.

Our approach to characterizing This compound will be multi-tiered, beginning with broad, in-vitro screening to identify a wide range of potential interactions, followed by more physiologically relevant cell-based assays to confirm target engagement in a native environment. This strategy ensures that we efficiently identify potential liabilities and gain a deeper understanding of the compound's mechanism of action.

II. Experimental Design: A Multi-Pronged Approach

A robust assessment of selectivity relies on integrating data from multiple orthogonal assays. For our pyrazole-based compound, we will focus on a combination of in-vitro biochemical screening and in-cellulo target engagement validation.

A. Tier 1: Broad Kinome Profiling (In-Vitro)

The first step is to cast a wide net to understand the compound's behavior against a large, representative panel of related targets. Given the prevalence of pyrazoles as kinase inhibitors, a comprehensive kinase selectivity panel is the logical starting point.[5][8]

Causality of Experimental Choice: A broad kinase panel provides an unbiased overview of the compound's interaction space within this critical target family.[3] We are not just looking for the primary target but also for any "off-targets" that could cause unwanted effects.[5] Radiometric assays are often considered the "gold standard" for this purpose as they provide a direct measure of enzymatic activity and are less prone to interference from compound autofluorescence or other artifacts.[5]

Data to be Generated: The primary output will be the percent inhibition of each kinase at a fixed, high concentration of the compound (e.g., 1 or 10 µM). This initial screen will identify a "hit list" of kinases that are significantly inhibited. For these hits, a full dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

B. Tier 2: Cellular Target Engagement (In-Cellulo)

A compound's activity in a test tube does not always translate to a living cell. Factors such as cell permeability, efflux pumps, and competition with high intracellular concentrations of cofactors like ATP can dramatically alter a compound's effective potency and selectivity.[3][9] Therefore, validating the in-vitro hits in a cellular context is a critical next step.

Causality of Experimental Choice: The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free technique used to verify direct compound binding to a target protein in its native cellular environment.[9][10] The principle is that a compound binding to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature. This biophysical measurement provides direct evidence of target engagement. This method is invaluable because it assesses binding in the complex milieu of the cell, providing more physiologically relevant data than biochemical assays alone.[9]

Data to be Generated: CETSA experiments will generate thermal melt curves for the primary target and key off-targets identified in the kinome screen. A shift in the melting temperature in the presence of the compound confirms cellular engagement. Dose-dependent shifts can be used to quantify the compound's apparent affinity for its targets within the cell.

III. Visualization of the Selectivity Assessment Workflow

A logical workflow ensures a systematic and comprehensive evaluation of the compound.

G cluster_0 In-Vitro Profiling cluster_1 In-Cellulo Validation cluster_2 Data Analysis & Interpretation Compound 1-Cyclopentyl-3-(pyridin-3-yl) -1H-pyrazol-5-ol KinasePanel Broad Kinome Panel Screen (e.g., 200+ kinases @ 10 µM) Compound->KinasePanel DoseResponse IC50 Determination for Hits KinasePanel->DoseResponse Identify Hits (% Inhibition > 50%) CETSA Cellular Thermal Shift Assay (CETSA) DoseResponse->CETSA Select Primary Target & Key Off-Targets CellCulture Culture Relevant Cell Line CellCulture->CETSA SelectivityProfile Generate Selectivity Profile (Compare IC50s & Thermal Shifts) CETSA->SelectivityProfile GoNoGo Decision Making: Proceed, Optimize, or Terminate SelectivityProfile->GoNoGo

Caption: Workflow for assessing compound selectivity.

IV. Data Presentation and Interpretation

Quantitative data should be presented in a clear, structured format to facilitate comparison and decision-making.

Table 1: Hypothetical In-Vitro Kinase Selectivity Data

This table summarizes the results from the Tier 1 screen. The "Selectivity Score" can be a simple ratio of the IC50 for an off-target versus the primary target. A higher score indicates greater selectivity.

Target Kinase% Inhibition @ 10 µMIC50 (nM)Selectivity Score (vs. Target A)
Target A (Primary) 98%50 1
Target B95%2505
Target C88%1,20024
Target D55%8,500170
Target E15%>10,000>200
Target F92%4509

Interpretation: In this hypothetical example, This compound is a potent inhibitor of Target A. It also shows significant activity against Targets B and F. While it is reasonably selective against Target C and highly selective against Target D, the potent inhibition of B and F warrants further investigation in cellular assays to determine if this off-target activity is relevant in a physiological context.

Table 2: Hypothetical Cellular Target Engagement Data (CETSA)

This table compares the biochemical potency (IC50) with cellular target engagement.

Target KinaseIn-Vitro IC50 (nM)Cellular EC50 (nM) from CETSA
Target A (Primary) 50150
Target B2505,000
Target F450>10,000

Interpretation: The data show that while the compound potently inhibits Target A in cells (albeit with a rightward shift compared to the biochemical assay, which is common), its activity against Targets B and F is significantly weaker in a cellular environment. This suggests that these off-target activities observed in vitro may not translate to a physiological setting, perhaps due to poor cell permeability or ATP competition. This result substantially de-risks the compound with respect to these specific off-targets.

V. Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on methodological transparency. The following are detailed, step-by-step protocols for the key assays described.

Protocol 1: In-Vitro Radiometric Kinase Assay (e.g., for Target A)

This protocol is a standard method for measuring kinase activity.[5][8]

Objective: To determine the IC50 value of This compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Target A)

  • Peptide or protein substrate specific to the kinase

  • Kinase reaction buffer

  • [γ-³²P]ATP (radiolabeled ATP)

  • 10 mM ATP solution

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in kinase reaction buffer. Typically, an 11-point, 3-fold serial dilution is performed to cover a wide concentration range.

  • Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution.

  • Kinase Addition: Add 10 µL of the kinase/substrate mixture (prepared in kinase reaction buffer) to each well.

  • Initiation of Reaction: Add 10 µL of the ATP mixture (containing both cold ATP and [γ-³²P]ATP) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), determined during assay optimization.

  • Stopping the Reaction: Stop the reaction by adding an excess of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will flow through.

  • Washing: Wash the filter plate multiple times with wash buffer to remove all unbound radioactivity.

  • Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines how to measure changes in protein thermal stability in response to compound binding.[9][10]

Objective: To confirm cellular target engagement of This compound with its putative targets.

Materials:

  • Cells expressing the target protein(s)

  • Cell culture medium and reagents

  • Test compound

  • PBS (Phosphate-Buffered Saline) and protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler with a temperature gradient function

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot or mass spectrometry)

Procedure:

  • Cell Treatment: Culture cells to confluency. Treat the cells with either the vehicle (e.g., DMSO) or the test compound at the desired concentration for a specified time (e.g., 1-2 hours) in the incubator.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquoting: Distribute the cell suspension into PCR tubes or a PCR plate.

  • Heating: Place the tubes/plate in a thermal cycler and heat across a temperature gradient for 3 minutes (e.g., from 40°C to 70°C).

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Quantification: Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western blotting or another quantitative protein detection method.

  • Data Analysis: For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in the Tm between the vehicle and compound-treated samples indicates target engagement.

VI. Visualization of the CETSA Principle

This diagram illustrates the core concept of the Cellular Thermal Shift Assay.

G cluster_1 With Compound P1 Target Protein H1 Heat P2 Target Protein D1 Denatured Protein H1->D1 H2 Heat D2 Denatured Protein lab1 Low Melting Temp (Tm) lab2 High Melting Temp (Tm) C2 Compound PC2 Stabilized Complex P2->PC2 C2->PC2 H2->D2

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

VII. Conclusion

Assessing the selectivity of a novel compound like This compound is a complex but essential undertaking in drug discovery. A purely potency-driven approach is insufficient. By employing a systematic, multi-tiered strategy that combines broad in-vitro profiling with robust in-cellulo validation, researchers can build a comprehensive understanding of a compound's interaction profile. This detailed characterization allows for the early identification of potential liabilities, provides confidence in the compound's mechanism of action, and ultimately paves the way for the development of safer, more effective therapeutics. The methodologies and interpretive frameworks presented in this guide offer a robust starting point for any research team embarking on the critical task of selectivity profiling.

VIII. References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Zarrin, A. A., Bao, K., & Tseng, P. H. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(52), E12215-E12224. Available from: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

  • Klaeger, S., Gohlke, B., Scott, K. A., Meder, S., Kuster, B., & Karaman, M. W. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. bioRxiv. Available from: [Link]

  • Pulkkinen, O., Cichonska, A., Gautam, P., Szedmak, A., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(6), bbac423. Available from: [Link]

  • Lynch, C., Zhao, J., Sakamuru, S., et al. (2019). Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(2), 152-164. Available from: [Link]

  • Asif, M. (2021). Current status of pyrazole and its biological activities. Journal of Chemistry, 2021, 1-2. Available from: [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Sherbeny, M. A. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. International Journal of Molecular Sciences, 12(9), 6179-6190. Available from: [Link]

  • Zhu, P., Wu, Y., Du, Z., Li, S., Li, J., Lu, X., & Jiang, X. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983. Available from: [Link]

  • Abad, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, uncharacterized research chemicals not merely as a compliance exercise, but as a rigorous scientific discipline. 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a complex nitrogen-containing heterocyclic compound. Because its complete toxicological profile (LD50, target-organ toxicity, and chronic exposure effects) is likely uncharacterized, we must apply the "Precautionary Principle."

According to the National Research Council's Prudent Practices in the Laboratory, any substance of unknown toxicity must be treated as highly toxic [1]. This guide provides a self-validating, causally-driven operational framework to ensure absolute safety and logistical efficiency during the handling, dissolution, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the structural causality of the risks involved. The molecule contains two critical pharmacophores that dictate our handling strategy:

  • The Pyridine Moiety: Pyridine derivatives are notorious for their ability to penetrate intact skin. They act as organic solvents and can carry dissolved solutes across the dermal barrier, potentially leading to systemic hepatotoxicity or neurotoxicity.

  • The Pyrazole Moiety: Pyrazole rings are "privileged scaffolds" in medicinal chemistry, frequently utilized in highly potent active pharmaceutical ingredients (HPAPIs), such as kinase inhibitors and central nervous system (CNS) agents.

  • Physical State: Assuming the compound is a lyophilized powder or crystalline solid, the primary acute risk is aerosolization and inhalation of biologically active dust during weighing and transfer.

Required Personal Protective Equipment (PPE)

PPE is the final line of defense after engineering controls [2]. The following specifications are mandatory for handling this compound. Every choice is driven by the specific chemical properties of the pyridine-pyrazole scaffold.

PPE CategoryQuantitative SpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (≥ 5 mil thickness per layer)Pyridine derivatives can rapidly permeate latex. Double-gloving provides a fail-safe against microscopic pinhole defects [3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate ingress during powder transfer and protects against solvent splashes during dissolution.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent sleeve drag and accidental wrist exposure. FR material mitigates fire risks when using organic solvents (e.g., DMF, DMSO).
Respiratory N95 or P100 Particulate RespiratorMandatory only if handling outside a containment device. Mitigates the inhalation risk of biologically active dust (aerosolization) [4].

Operational Handling Protocols

This protocol is a self-validating system; each step contains a verification check to ensure containment integrity before proceeding to the next phase.

Protocol A: Weighing and Dissolution
  • Engineering Verification: Before opening the chemical container, verify that the fume hood face velocity is operating between 0.4 to 0.6 m/s (80–120 fpm) . Do not proceed if the flow alarm is active [1].

  • Workspace Preparation: Line the fume hood work surface with a disposable, chemical-resistant absorbent bench pad (absorbent side up, poly-backed side down).

  • Static Mitigation (Critical Step): Dry pyrazole powders are highly prone to static cling. Use an anti-static ionizer gun on the weigh boat and micro-spatula for 10 seconds prior to transfer. This prevents the powder from aerosolizing or adhering to the sides of the balance enclosure.

  • Transfer: Slowly transfer the required mass of this compound using the neutralized micro-spatula.

  • In-Situ Dissolution: Do not transport the dry powder across the lab. Add your primary solvent (e.g., anhydrous DMSO or DMF) directly to the vial while still inside the fume hood.

  • Sealing and Decontamination: Cap the vial immediately with a PTFE-lined septum cap. Wipe the exterior of the sealed vial with a 70% ethanol or isopropanol wipe before removing it from the containment zone.

HandlingWorkflow A Pre-Task Risk Assessment (Review Structure & Hazards) B Don Required PPE (Double Nitrile, Goggles, FR Coat) A->B C Engineering Controls (Verify Hood Flow: 0.4-0.6 m/s) B->C D Static Mitigation (Ionize Weigh Boat & Spatula) C->D E Weighing & Dissolution (In-Situ Solvent Addition) D->E F Vial Decontamination (Solvent Wipe Exterior) E->F

Workflow for handling uncharacterized highly potent active pharmaceutical ingredients (HPAPIs).

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent the spread of the active pharmaceutical ingredient.

Protocol B: Spill Containment
  • Halt Operations: Immediately stop work, cap any open solvent bottles, and alert personnel in the immediate vicinity.

  • Solid Spill Containment (Powder): Do NOT sweep dry powder. Sweeping generates hazardous aerosols. Gently cover the spilled powder with absorbent pads dampened with water or a compatible solvent (e.g., ethanol) to suppress dust.

  • Liquid Spill Containment (Solution): If the compound is already dissolved in a solvent, deploy chemical absorbent pads directly over the spill to halt the spread.

  • Collection: Carefully fold the absorbent pads inward, trapping the chemical inside. Place the pads into a pre-labeled, puncture-resistant hazardous waste bag.

  • Surface Decontamination: Wash the spill area sequentially: first with a detergent solution to break down organic residues, followed by a solvent wipe (isopropanol), and finally a distilled water rinse.

SpillResponse Start Spill Detected (Halt Operations) Check Solid or Liquid? Start->Check Solid Cover with Damp Pad (Suppress Aerosolization) Check->Solid Powder Liquid Apply Chemical Absorbent (Neutralize & Contain) Check->Liquid Solution Collect Collect in HazMat Bag (Fold Inward) Solid->Collect Liquid->Collect Dispose EHS Hazardous Waste Disposal Collect->Dispose

Decision matrix and procedural workflow for chemical spill containment and disposal.

Waste Disposal Plan

Improper disposal of biologically active heterocycles poses severe environmental and regulatory risks. This compound must be classified as Toxic Organic Waste .

  • Segregation: Never mix this compound or its solutions with strong oxidizers, acids, or aqueous waste streams.

  • Primary Containment: Collect all liquid waste in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Solid waste (contaminated gloves, weigh boats, bench pads) must go into a designated solid hazardous waste bin lined with a 6-mil poly bag.

  • Labeling: Label the waste container explicitly: "Hazardous Waste: Toxic Organic Solid/Liquid - Contains Pyrazole/Pyridine Derivatives." Do not use abbreviations.

  • EHS Transfer: Once the container is 80% full, seal it and submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration [1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at:[Link]

  • American Chemical Society (ACS). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals. ACS Publications, 2023. Available at:[Link]

  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, 2025. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.